VY-3-135
Description
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Properties
IUPAC Name |
3-ethyl-2-[hydroxy(diphenyl)methyl]-N-[(2R)-2-hydroxypropyl]benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-3-29-23-16-19(24(31)27-17-18(2)30)14-15-22(23)28-25(29)26(32,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,18,30,32H,3,17H2,1-2H3,(H,27,31)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPYOTKTDCLZHR-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)NCC(C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)C(=O)NC[C@@H](C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VY-3-135
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
VY-3-135 is a potent, specific, and orally active small-molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] Its mechanism of action is centered on the disruption of cancer cell metabolism, particularly under conditions of nutrient stress and hypoxia, by preventing the utilization of acetate as a carbon source for vital cellular processes.[3][4] By acting as a transition-state mimetic, this compound effectively blocks the enzymatic activity of ACSS2, leading to the inhibition of tumor growth in preclinical models of breast cancer and other malignancies with high ACSS2 expression.[3][4][5] This document provides a comprehensive overview of its molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of ACSS2, an enzyme crucial for cancer cells to adapt to metabolic stress.[3][5]
-
Molecular Target: The primary molecular target of this compound is Acetyl-CoA Synthetase 2 (ACSS2).[6] This enzyme catalyzes the ATP-dependent conversion of acetate into acetyl-CoA in the cytoplasm and nucleus.[4][7]
-
Inhibitory Action: this compound acts as a transition-state mimetic.[3][8] Docking simulations based on the crystal structure of Salmonella enterica acetyl-CoA synthetase suggest that this compound binds within the enzyme's active site.[4][8] Its structure allows it to occupy the acetyl-AMP binding pocket and sterically hinder the binding of coenzyme A (CoA).[4][8][9] This dual interference effectively blocks the catalytic cycle and prevents the formation of acetyl-CoA from acetate.[4]
-
Metabolic Consequences: Under metabolically stressed conditions such as hypoxia and nutrient deprivation, cancer cells upregulate ACSS2 to utilize acetate as an alternative fuel source.[3][4] The acetyl-CoA produced by ACSS2 is a critical building block for the de novo synthesis of fatty acids and lipids, which are required for membrane production in rapidly proliferating cells.[4][6][10] It also serves as the acetyl donor for histone acetylation, an epigenetic modification that can regulate gene expression.[7] By inhibiting ACSS2, this compound potently blocks acetate-dependent fatty acid synthesis and can impact other acetyl-CoA-dependent pathways, ultimately impairing cancer cell growth and survival.[3][4][6]
-
Specificity: this compound is highly specific for ACSS2. It shows no significant inhibitory activity against the other two members of the human acetyl-CoA synthetase family, ACSS1 (mitochondrial) and ACSS3.[1][2][4] This specificity is critical, as it minimizes off-target effects on normal cellular metabolism.[9]
The following diagram illustrates the central role of ACSS2 in acetate metabolism and the inhibitory action of this compound.
Quantitative Data
The potency, selectivity, and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ vs. ACSS2 | 44 ± 3.85 nM | Biochemical (TranScreener) | [3][6] |
| IC₅₀ vs. ACSS1 | > 100,000 nM | Biochemical | [4][11] |
| Specificity | No inhibition of ACSS1 or ACSS3 | Recombinant enzyme assays | [1][2] |
| Aqueous Solubility | 21.7 µM | N/A | [3] |
| Route of Admin. | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (h*ng/mL) | Bioavailability (%) | Reference |
| Oral (PO) | 50 | 1140 ± 220 | 2.0 | 10077 | 34.7 | [4][11] |
| Intraperitoneal (IP) | 50 | 2580 ± 290 | 0.5 | 10220 | 35.2 | [4][11] |
| Intravenous (IV) | 10 | 2800 ± 260 | 0.08 | 5811 | 100 | [4][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound's mechanism of action.
This protocol determines the IC₅₀ value of this compound against recombinant human ACSS2.
-
Objective: To quantify the inhibitory potency of this compound on ACSS2 enzymatic activity.
-
Principle: The assay measures the production of AMP, a product of the ACSS2-catalyzed reaction, using the TranScreener® ADP²/AMP/GMP Assay. This fluorescence polarization-based assay detects the displacement of a fluorescent tracer from an antibody by the AMP produced.
-
Materials:
-
Recombinant human ACSS1 and ACSS2 proteins.
-
Substrates: Sodium acetate, Coenzyme A (CoA), ATP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.
-
This compound serially diluted in DMSO.
-
TranScreener® ADP²/AMP/GMP Assay Kit (BellBrook Labs).
-
384-well microplate (low-volume, black).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, 5 µM CoA, and 10 µM ATP.[4]
-
Dispense the reaction mixture into the wells of the 384-well plate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding recombinant ACSS2 protein. The final concentration of acetate is typically at its Kₘ value.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect AMP production by adding the TranScreener detection mix (containing AMP²-FP Tracer and AMP² Antibody).
-
Incubate for another 60 minutes to allow the detection reaction to reach equilibrium.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Convert fluorescence polarization values to the amount of AMP produced using a standard curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
This protocol assesses the on-target effect of this compound by measuring its ability to block the incorporation of acetate into fatty acids.
-
Objective: To determine if this compound inhibits ACSS2 activity in intact cancer cells.
-
Principle: Cells are cultured with a stable isotope-labeled acetate (¹³C₂-acetate). The labeled carbon atoms are traced into downstream metabolites, such as the fatty acid palmitate. A reduction in ¹³C labeling of palmitate in the presence of this compound indicates inhibition of ACSS2.
-
Materials:
-
Breast cancer cell lines with high ACSS2 expression (e.g., BT474, SKBr3).[4]
-
Cell culture medium (e.g., SMEM) with 1% serum to simulate nutrient stress.
-
Hypoxia chamber (1% O₂).
-
¹³C₂-Sodium Acetate (Cambridge Isotope Laboratories).
-
This compound.
-
LC-MS/MS system.
-
-
Procedure:
-
Plate breast cancer cells and allow them to adhere overnight.
-
Culture the cells under hypoxic (1% O₂) and low-serum (1%) conditions for 24 hours to induce ACSS2 expression and activity.[4]
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1 µM) or vehicle (DMSO) for 24 hours.[1]
-
During the treatment period, supplement the medium with 100 µM ¹³C₂-acetate.[12]
-
After incubation, wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells, collect the extract, and centrifuge to pellet debris.
-
Evaporate the supernatant (containing metabolites) to dryness.
-
Analyze the dried metabolite extracts by LC-MS/MS to measure the mole percent enrichment of ¹³C in palmitate.
-
-
Data Analysis:
-
Calculate the mole percent enrichment (MPE) of ¹³C in palmitate for each condition.
-
Compare the MPE values between vehicle-treated and this compound-treated cells using statistical tests (e.g., ANOVA). A significant decrease in MPE indicates on-target inhibition.[12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to VY-3-135: A Transition-State Mimetic of Acetyl-CoA Synthetase 2 (ACSS2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of cancer metabolism, the reliance of tumor cells on alternative nutrient sources under metabolic stress presents a compelling therapeutic window. Acetyl-CoA Synthetase 2 (ACSS2), an enzyme that converts acetate to acetyl-CoA, has emerged as a critical node in cancer cell survival and proliferation, particularly under hypoxic and low-nutrient conditions. This technical guide provides a comprehensive overview of VY-3-135, a potent and specific small-molecule inhibitor of ACSS2. This compound acts as a transition-state mimetic, effectively blocking the catalytic activity of ACSS2 and thereby inhibiting downstream anabolic processes essential for tumor growth. This document details the quantitative biochemical and pharmacokinetic parameters of this compound, provides in-depth experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to ACSS2 and its Role in Cancer Metabolism
ACSS2 is a nucleocytosolic enzyme responsible for the ATP-dependent conversion of acetate to acetyl-CoA.[1][2] This function is particularly crucial for cancer cells within the tumor microenvironment, which is often characterized by limited availability of glucose and other conventional nutrients.[2][3] Under such stress conditions, cancer cells upregulate ACSS2 to utilize acetate as a carbon source for the synthesis of fatty acids and for histone acetylation, thereby supporting cell growth and survival.[2][3] Elevated expression of ACSS2 has been correlated with poor prognosis in various cancers, including triple-negative breast cancer.[1]
This compound: A Potent and Specific ACSS2 Inhibitor
This compound is a small molecule designed as a transition-state mimetic of the acetyl-AMP intermediate formed during the ACSS2-catalyzed reaction.[1] Its design confers high potency and specificity for ACSS2.
Quantitative Data Summary
The following tables summarize the key quantitative parameters characterizing this compound.
| Parameter | Value | Notes |
| IC50 (ACSS2) | 44 nM | Determined by an in vitro biochemical assay.[4][5] |
| Specificity | No inhibition of ACSS1 or ACSS3 | Demonstrates high selectivity within the acetyl-CoA synthetase family.[1][4] |
| Aqueous Solubility | 21.7 μM | [1] |
| Computational Binding Energy (ΔG) | -9.45 | Estimated from docking simulations with Salmonella enterica acetyl-CoA synthetase.[1] |
Table 1: Biochemical and Physicochemical Properties of this compound
| Parameter | Oral Gavage (30 mg/kg) | Intraperitoneal (10 mg/kg) | Intravenous (2 mg/kg) |
| Cmax (ng/mL) | 1030 ± 250 | 2010 ± 160 | 1140 ± 110 |
| Tmax (h) | 0.58 ± 0.42 | 0.25 ± 0.00 | 0.08 ± 0.00 |
| AUC (0-t) (h*ng/mL) | 2200 ± 50 | 2000 ± 200 | 540 ± 60 |
| t1/2 (h) | 1.3 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
Table 2: Pharmacokinetic Parameters of this compound in Mice [1]
Signaling Pathways and Mechanism of Action
This compound inhibits ACSS2, thereby blocking the production of acetyl-CoA from acetate. This has significant downstream consequences, particularly under metabolic stress where this pathway is upregulated.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro ACSS2 Biochemical Inhibition Assay (TranScreener® TRF AMP/GMP Assay)
This assay measures the amount of AMP produced by the ACSS2 reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human ACSS2 (e.g., from Origene)
-
This compound and other test compounds
-
Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl2, 5 mM sodium acetate, 2 mM DTT, 0.005% Brij35
-
Substrate Mix: ATP and Coenzyme A (CoA)
-
TranScreener® TRF AMP/GMP Assay Kit (Bellbrook Labs)
-
White, opaque, low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using a liquid handler, transfer 100 nL of each compound dilution to the 384-well plates.
-
Add 3 μL of ACSS2 (3 nM final concentration) in assay buffer to each well containing the compound.
-
Initiate the enzymatic reaction by adding 3 μL of the substrate mix containing ATP (50 μM final concentration) and CoA (5 μM final concentration).
-
Incubate the reaction for 120 minutes at room temperature.
-
Stop the reaction and detect the generated AMP by adding 3 μL of the TranScreener detection mix (terbium-conjugated AMP antibody and AMP tracer) according to the manufacturer's instructions.
-
After a 60-minute incubation at room temperature, read the time-resolved fluorescence (TRF) signal on a compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Stable Isotope Tracer Analysis in Cultured Cells
This method tracks the incorporation of labeled acetate into downstream metabolites to confirm on-target activity of this compound in a cellular context.
Materials:
-
Cancer cell lines (e.g., BT474, SKBr3)
-
Complete cell culture medium
-
This compound
-
[1,2-13C2]-acetate (Cambridge Isotope Laboratories)
-
LC-MS grade solvents (methanol, chloroform, water)
-
LC-MS system (e.g., Thermo Q-Exactive HF-X)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
During the treatment period, supplement the culture medium with [1,2-13C2]-acetate.
-
After incubation, wash the cells with ice-cold PBS and quench metabolism by adding ice-cold methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction to separate the polar and nonpolar metabolites.
-
Dry the metabolite fractions under nitrogen and resuspend in an appropriate solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the fractional enrichment of 13C in downstream metabolites such as palmitate.
-
Compare the isotopic enrichment in this compound-treated cells to control cells to quantify the extent of ACSS2 inhibition.
Representative Protocol for Surface Plasmon Resonance (SPR)
While specific SPR data for this compound is not publicly available, this representative protocol outlines how such an experiment would be conducted to determine binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human ACSS2
-
This compound
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize recombinant ACSS2 onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
Subtract the reference flow cell data from the active flow cell data to obtain the binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Representative Protocol for Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cancer cell lines
-
This compound
-
PBS and lysis buffer
-
PCR tubes and a thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-ACSS2 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble ACSS2 in the supernatant by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Experimental and Drug Discovery Workflow
The development and characterization of this compound followed a logical progression from initial discovery to in vivo validation.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of ACSS2 that serves as a valuable tool for investigating the role of acetate metabolism in cancer. Its favorable pharmacokinetic properties and demonstrated efficacy in preclinical models underscore the therapeutic potential of targeting ACSS2. This technical guide provides the foundational data and methodologies to aid researchers in further exploring the utility of ACSS2 inhibition as a novel anti-cancer strategy.
References
- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
The Genesis of a Targeted Metabolic Inhibitor: A Technical Chronicle of VY-3-135's Discovery and Development
For Immediate Release
PHILADELPHIA, PA – In the intricate landscape of cancer metabolism, the discovery of novel therapeutic agents that can selectively starve tumor cells of essential nutrients marks a significant leap forward. This whitepaper details the discovery and preclinical development of VY-3-135, a potent and specific small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme increasingly recognized as a critical metabolic dependency in a range of cancers. Developed through a collaborative effort led by the laboratories of Dr. Zachary Schug and Dr. Joseph Salvino at The Wistar Institute, this compound has demonstrated significant promise in preclinical models, particularly in breast cancer, by targeting the acetate metabolism pathway crucial for tumor growth under stressful conditions.[1]
Introduction: The Rationale for Targeting ACSS2 in Oncology
Cancer cells, in their relentless pursuit of proliferation, exhibit profound metabolic reprogramming. One such adaptation is the utilization of alternative nutrient sources, like acetate, to fuel the synthesis of lipids and other essential macromolecules, especially in the harsh, nutrient-deprived tumor microenvironment.[1] ACSS2 is the key enzyme that converts acetate into acetyl-CoA, a central metabolite for cellular biosynthesis and energy production.[1][2][3] Numerous studies have highlighted the upregulation and essential role of ACSS2 in various cancers, making it a compelling target for therapeutic intervention.[1][4]
The Discovery of this compound: From a Quinoxaline Scaffold to a Potent Inhibitor
The journey to this compound began with the identification of a quinoxaline-based compound, VY-3-249.[5] While showing inhibitory activity against ACSS2, VY-3-249 had limitations in terms of potency and stability.[5] This prompted a focused lead optimization campaign to synthesize and screen analogs with improved pharmacological properties. This effort culminated in the development of this compound, a transition-state mimetic that demonstrated a significant enhancement in potency and stability.[2][5][6]
Mechanism of Action: Selective Inhibition of ACSS2
This compound functions as a highly potent and specific inhibitor of ACSS2.[1][7] It exhibits no significant inhibitory activity against the other two members of the acetyl-CoA synthetase family, ACSS1 and ACSS3, highlighting its selectivity.[7][8][9] The molecule is designed to mimic the transition state of the enzymatic reaction catalyzed by ACSS2, thereby blocking its ability to produce acetyl-CoA from acetate.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Reference |
| IC50 vs. ACSS2 | 44 ± 3.85 nM | In vitro biochemical TranScreener assay | [10] |
| IC50 vs. ACSS1 | >100 µM | In vitro biochemical assay | [2] |
| Aqueous Solubility | 21.7 µM | Not specified | [6] |
| Pharmacokinetic Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) | Reference |
| Cmax (ng/mL) | 1,733 ± 202 | 1,030 ± 150 | 567 ± 115 | [2] |
| Tmax (h) | 0.08 | 0.25 | 2 | [2] |
| AUC (ng*h/mL) | 1,093 | 2,130 | 2,830 | [2] |
| Bioavailability (%) | - | 195 | 259 | [2] |
Experimental Protocols
In Vitro ACSS2 Inhibition Assay (TranScreener® ADP² Assay)
The inhibitory activity of this compound against human ACSS2 was determined using the TranScreener® ADP² FP Assay. The assay measures the generation of ADP, a product of the ACSS2-catalyzed reaction.
-
Reagents: Recombinant human ACSS2, ATP, acetate, coenzyme A, TranScreener® ADP² Assay reagents.
-
Procedure:
-
ACSS2 enzyme, ATP, acetate, and coenzyme A were incubated in the presence of varying concentrations of this compound.
-
The reaction was initiated by the addition of the substrates.
-
After a defined incubation period, the reaction was stopped, and the amount of ADP produced was quantified using the TranScreener® detection reagents according to the manufacturer's protocol.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Acetate Utilization Assay
The ability of this compound to block acetate metabolism in cancer cells was assessed using a ¹³C-acetate tracing assay.
-
Cell Lines: Breast cancer cell lines with high ACSS2 expression (e.g., BT474, MDA-MB-468, SKBr3).[8]
-
Procedure:
-
Cells were cultured under standard or stress (hypoxia, low lipid) conditions.
-
Cells were treated with this compound at various concentrations.
-
¹³C₂-labeled acetate was added to the culture medium.
-
After incubation, cellular metabolites were extracted.
-
The incorporation of ¹³C into downstream metabolites, such as the fatty acid palmitate, was measured by mass spectrometry. A reduction in ¹³C-labeled palmitate in treated cells compared to controls indicates inhibition of ACSS2 activity.[7][8]
-
In Vivo Tumor Growth Inhibition Studies
The anti-tumor efficacy of this compound was evaluated in preclinical xenograft models of breast cancer.
-
Animal Models: Immunodeficient mice (e.g., NSG) bearing xenografts of human breast cancer cell lines with high (ACSS2^high) or low (ACSS2^low) ACSS2 expression.[7][11]
-
Procedure:
-
Tumor cells were implanted into the mammary fat pad of the mice.
-
Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
-
This compound was administered daily via oral gavage or intraperitoneal injection at a dose of 100 mg/kg.[7][9]
-
Tumor volume was measured regularly throughout the study.
-
At the end of the study, tumors were excised and weighed, and further analysis (e.g., immunoblotting) could be performed.
-
Signaling Pathways and Experimental Workflows
Caption: The ACSS2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo preclinical evaluation of this compound.
Preclinical Efficacy and Future Directions
Preclinical studies have consistently demonstrated that this compound effectively inhibits the growth of tumors with high ACSS2 expression.[1][7][11] In xenograft models of triple-negative breast cancer, this compound treatment led to a significant reduction in tumor growth and, in some cases, tumor regression.[1] Conversely, tumors with low ACSS2 expression were largely unresponsive to the inhibitor, highlighting the potential for using ACSS2 expression as a predictive biomarker for patient selection.[7][11]
The development of this compound represents a significant advancement in the field of cancer metabolism. Its high potency, specificity, and oral bioavailability make it an attractive candidate for further clinical development.[2][7] While this compound itself is not yet in clinical trials, another ACSS2 inhibitor is currently undergoing first-in-human studies, validating the therapeutic potential of this target.[2][12] Future research will likely focus on exploring the efficacy of this compound in a broader range of cancer types known to be dependent on acetate metabolism, as well as investigating its potential in combination with other anti-cancer therapies. The robust preclinical data for this compound provides a strong foundation for its continued investigation as a novel targeted therapy for cancer.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 4. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of VY-3-135's Effect on Fatty Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
VY-3-135 is a potent and selective, orally active inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) that has demonstrated significant effects on fatty acid metabolism.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in the inhibition of fatty acid synthesis through the targeting of ACSS2. This document will detail the quantitative inhibitory effects of this compound, outline key experimental protocols for its evaluation, and present visual representations of the associated signaling pathways and experimental workflows.
Introduction to Fatty Acid Synthesis and the Role of ACSS2
De novo fatty acid synthesis is a critical metabolic pathway responsible for the production of fatty acids from acetyl-CoA and malonyl-CoA.[4] This process is fundamental for various cellular functions, including the formation of cell membranes, energy storage, and the synthesis of signaling molecules.[5] The enzymes involved in fatty acid synthesis are highly regulated, and their dysregulation is implicated in various diseases, including cancer and metabolic disorders.[6][7]
One key enzyme that contributes to the cellular pool of acetyl-CoA, the primary building block for fatty acid synthesis, is Acetyl-CoA Synthetase 2 (ACSS2).[2] ACSS2 catalyzes the conversion of acetate to acetyl-CoA, a vital step for cellular metabolism, especially under conditions of metabolic stress such as hypoxia or low nutrient availability.[2] Cancer cells, in particular, often upregulate ACSS2 to utilize acetate as an alternative nutrient source to fuel processes like fatty acid synthesis and protein acetylation, which are essential for rapid cell proliferation.[2]
This compound: A Potent and Selective ACSS2 Inhibitor
This compound has been identified as a novel, potent, and selective inhibitor of ACSS2.[1][2][8] It exhibits no significant inhibitory activity against other isoforms of acetyl-CoA synthetase, such as ACSS1 and ACSS3, highlighting its specificity.[1][3][8] By targeting ACSS2, this compound effectively blocks the conversion of acetate to acetyl-CoA, thereby limiting the substrate pool available for de novo fatty acid synthesis.[8] This targeted inhibition of ACSS2-dependent fatty acid metabolism has been shown to impede the growth of tumors that have high expression levels of ACSS2.[1][8]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against ACSS2 has been quantified, demonstrating its high affinity for the enzyme.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | ACSS2 | 44 | No inhibitory activity against ACSS1 and ACSS3 |
Table 1: Inhibitory activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple references.[1][2][3][8][9]
Signaling Pathway of ACSS2 in Fatty Acid Synthesis
The following diagram illustrates the central role of ACSS2 in providing acetyl-CoA for fatty acid synthesis and how this compound intervenes in this pathway.
Caption: Signaling pathway of ACSS2 in fatty acid synthesis and its inhibition by this compound.
Experimental Protocols
In Vitro ACSS2 Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against recombinant human ACSS2.
Materials:
-
Recombinant human ACSS2, ACSS1, and ACSS3 enzymes
-
This compound
-
Acetate
-
ATP
-
Coenzyme A
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product CoA-SH or a coupled enzyme system that measures AMP/ADP production)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, acetate, ATP, and Coenzyme A.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding the recombinant ACSS2 enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To assess selectivity, repeat the assay using recombinant ACSS1 and ACSS3 enzymes.
Cellular Fatty Acid Synthesis Assay
This protocol measures the effect of this compound on de novo fatty acid synthesis in cultured cells.
Materials:
-
Cancer cell line with high ACSS2 expression (e.g., SKBr3 or MDA-MB-468)[8]
-
Cell culture medium and supplements
-
This compound
-
[1,2-¹³C]-acetate (or other stable isotope-labeled acetate)
-
Lysis buffer
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[2]
-
During the last few hours of treatment, replace the medium with fresh medium containing [1,2-¹³C]-acetate.
-
After the labeling period, wash the cells with PBS and harvest them.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Saponify the lipid extract to release the fatty acids and derivatize them for GC-MS analysis (e.g., to fatty acid methyl esters).
-
Analyze the samples by GC-MS or LC-MS to measure the incorporation of the ¹³C label into newly synthesized fatty acids.
-
Quantify the amount of labeled fatty acids in treated cells relative to control cells to determine the extent of inhibition of fatty acid synthesis.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of an ACSS2 inhibitor like this compound.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of ACSS2 that effectively disrupts ACSS2-dependent fatty acid synthesis. Its mechanism of action, centered on limiting the availability of acetyl-CoA derived from acetate, presents a promising therapeutic strategy for targeting cancers that are reliant on this metabolic pathway. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of ACSS2 inhibitors as a novel class of therapeutics.
References
- 1. This compound|1824637-41-3|COA [dcchemicals.com]
- 2. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 3. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 4. microbenotes.com [microbenotes.com]
- 5. scbt.com [scbt.com]
- 6. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 7. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. probechem.com [probechem.com]
- 9. selleckchem.com [selleckchem.com]
Investigating Acetate Metabolism with VY-3-135: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VY-3-135, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), and its application in the investigation of acetate metabolism. Under metabolic stress conditions such as hypoxia and nutrient deprivation, often found within the tumor microenvironment, cancer cells adapt by utilizing acetate as a key carbon source.[1][2] ACSS2 is the enzyme responsible for converting this acetate into acetyl-CoA, a critical metabolite for numerous cellular processes, including lipid synthesis and histone acetylation.[3][4] The dysregulation of ACSS2 is implicated in the progression of various cancers, including breast, glioblastoma, and prostate cancer, making it a compelling therapeutic target.[3][5] this compound serves as a crucial tool to probe the function of ACSS2 and evaluate the therapeutic potential of inhibiting this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from biochemical, cellular, and in vivo studies.
Table 1: Inhibitor Potency and Specificity
| Parameter | Value | Enzyme Target | Assay Type | Reference |
| IC₅₀ | 44 nM | Human ACSS2 | In vitro biochemical | [6][7][8] |
| Activity | No inhibition | Human ACSS1 | In vitro biochemical | [6][9] |
| Activity | No inhibition | Human ACSS3 | In vitro biochemical | [6][9] |
Table 2: In Vivo Efficacy in Breast Cancer Models
| Model | Treatment | Outcome | Reference |
| MDA-MB-468 (ACSS2high) Xenograft | 100 mg/kg/day, PO, 30 days | Repressed tumor growth | [6] |
| WHIM12 (ACSS2low) Xenograft | 100 mg/kg/day, PO, 30 days | Mostly ineffective | [6] |
| BT474 Xenograft | 100 mg/kg, IP or PO | Inhibited tumor growth | [7] |
| Various Mouse Breast Cancer Models | This compound | Stronger tumor growth inhibition in immune-competent mice vs. immune-deficient mice | [10] |
Table 3: Pharmacokinetic Profile of this compound
| Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| Oral Gavage (PO) | 1093 ± 459 | 2 | 4410 | 2.5 |
| Intraperitoneal (IP) | 1856 ± 478 | 0.5 | 4004 | 2.2 |
| Intravenous (IV) | 2153 ± 359 | 0.08 | 1889 | 1.8 |
| Data derived from pharmacokinetic analysis in mice.[9][11] |
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathway targeted by this compound and a typical research workflow are provided below.
Caption: The role of ACSS2 in converting acetate to acetyl-CoA and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments are outlined below, based on published studies.
In Vitro ACSS Enzyme Inhibition Assay
This protocol determines the potency and specificity of this compound against acetyl-CoA synthetase enzymes.
-
Objective: To measure the IC₅₀ of this compound for ACSS1, ACSS2, and ACSS3.
-
Methodology: A common method is a coupled-enzyme assay, such as the TranScreener® ADP² Assay, which measures ADP produced during the acetyl-CoA synthesis reaction.
-
Enzymes: Use recombinant human ACSS1, ACSS2, and ACSS3 proteins.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, coenzyme A (CoA), and acetate.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <2%) to avoid affecting enzyme activity.[7]
-
Assay Procedure:
-
Add the reaction buffer, respective ACSS enzyme, and this compound dilutions to a microplate.
-
Initiate the reaction by adding the substrate (acetate).
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the ADP detection reagents.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Acetate Utilization Assay
This protocol measures the effect of this compound on the incorporation of acetate into cellular lipids in cancer cells.
-
Objective: To confirm that this compound blocks ACSS2 activity within intact cells.
-
Methodology: This involves stable isotope tracing using ¹³C-labeled acetate followed by mass spectrometry.
-
Cell Culture: Culture human breast cancer cell lines (e.g., ACSS2high SKBr3 or BT474) under both standard (normoxia, 10% serum) and metabolic stress conditions (hypoxia, 1% serum), as stress conditions can increase acetate uptake.[9]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1 µM) or a vehicle control (DMSO) for a predetermined period.[6][7]
-
Labeling: Add 100 µM ¹³C₂-acetate to the culture medium and incubate for 24 hours.[12][13]
-
Metabolite Extraction:
-
Wash the cells with ice-cold saline and quench metabolism.
-
Scrape cells in an extraction solvent (e.g., 80% methanol).
-
Separate the polar and nonpolar (lipid) fractions.
-
-
Lipid Analysis (GC-MS):
-
Saponify the lipid extract to release fatty acids.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs).
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mole percent enrichment of ¹³C in fatty acids like palmitate.[13]
-
-
Data Analysis: Compare the ¹³C enrichment in palmitate between vehicle-treated and this compound-treated cells. A significant reduction in enrichment indicates inhibition of ACSS2-dependent fatty acid synthesis.[9]
-
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical mouse model.
-
Objective: To determine if pharmacological inhibition of ACSS2 by this compound can suppress tumor growth in vivo.
-
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., NSG) to allow for the growth of human tumor xenografts. Select cell lines with high (e.g., MDA-MB-468) and low (e.g., WHIM12) ACSS2 expression to test for on-target effects.[6]
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Dosing:
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor animal body weight and overall health.
-
Study Endpoint: Continue treatment for a defined period (e.g., 30 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for further analysis (e.g., histology, metabolomics).
-
Data Analysis: Compare the tumor growth curves between the this compound and vehicle-treated groups. Statistical significance can be determined using appropriate tests (e.g., two-way ANOVA).
-
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress — Department of Oncology [oncology.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of VY-3-135 in Advancing Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VY-3-135, a potent and specific small-molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), is emerging as a significant tool in breast cancer research. By targeting the metabolic plasticity of cancer cells, this compound offers a novel approach to disrupt tumor growth and survival, particularly in the challenging microenvironments characterized by hypoxia and low nutrient availability. This technical guide provides an in-depth overview of the applications of this compound in breast cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Introduction: Targeting Metabolic Vulnerabilities in Breast Cancer with this compound
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and adapt to the often harsh tumor microenvironment. One critical adaptation is the utilization of alternative carbon sources when glucose becomes scarce. Acetate has been identified as one such alternative fuel, and its conversion to acetyl-CoA by ACSS2 is a key metabolic salvage pathway for cancer cells.[1][2] Acetyl-CoA is a central metabolite, essential for both energy production through the tricarboxylic acid (TCA) cycle and for the synthesis of fatty acids and cholesterol, which are vital for building new cell membranes. Furthermore, acetyl-CoA is the sole acetyl group donor for histone acetylation, a critical epigenetic modification that regulates gene expression.
This compound is a transition-state mimetic that potently and specifically inhibits ACSS2, thereby blocking the conversion of acetate to acetyl-CoA.[3] This inhibition has been shown to significantly impede the growth of breast cancer cells, especially those with high ACSS2 expression, both in vitro and in preclinical in vivo models.[1][2] This guide will delve into the technical details of how this compound is being utilized to explore and exploit this metabolic vulnerability in breast cancer.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-tumor effects of this compound in breast cancer models.
Table 1: In Vivo Tumor Growth Inhibition by this compound in Murine Syngeneic Breast Cancer Models
| Mouse Model | ACSS2 Expression | Treatment | Route | Outcome | Reference |
| Brpkp110 | High | 100 mg/kg/day | IP | Significant tumor growth inhibition | [4] |
| A7C11 | Low | 100 mg/kg/day | IP | Modest effect on tumor growth | [4] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Human Breast Cancer Xenograft Models
| Cell Line | Breast Cancer Subtype | Treatment | Route | Outcome | Reference |
| WHIM12 | Triple-Negative | 100 mg/kg/day | PO | Significant tumor growth inhibition | [5] |
| MDA-MB-468 | Triple-Negative | 100 mg/kg/day | PO | Significant tumor growth inhibition | [5] |
| BT474 | HER2+ | 100 mg/kg/day | IP | Significant tumor growth inhibition | [5] |
Table 3: In Vitro Effects of this compound on Breast Cancer Cell Metabolism
| Cell Line | Parameter Measured | This compound Concentration | Incubation Time | Effect | Reference |
| SKBr3 | 13C2-acetate incorporation into palmitate | 10 µM | 24 hours | Significant reduction | [6] |
| BT474 | 13C2-acetate incorporation into palmitate | 10-fold dilution series | 24 hours | Dose-dependent reduction | [6] |
| MDA-MB-231BR | Acetyl-CoA levels | 100 µM | 48 hours | Significant reduction | [7] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the direct inhibition of ACSS2. This targeted intervention has significant downstream consequences on cellular metabolism and survival, particularly under stress conditions.
The Central Role of ACSS2 in Acetate Metabolism
The following diagram illustrates the central role of ACSS2 in converting acetate to acetyl-CoA and its subsequent utilization in key cellular processes.
Upstream Regulation and this compound Intervention
In certain breast cancer subtypes, the expression of ACSS2 is correlated with the activation of oncogenic signaling pathways such as those driven by EGFR and HER2. These pathways can contribute to the metabolic reprogramming that increases reliance on acetate metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound in breast cancer research.
In Vivo Tumor Growth Studies
Objective: To assess the in vivo efficacy of this compound on the growth of breast cancer tumors in mouse models.
Workflow:
Protocol:
-
Cell Culture: Culture breast cancer cells (e.g., Brpkp110 for syngeneic models or BT474 for xenograft models) in appropriate media and conditions.
-
Animal Models: Use immunocompromised mice (e.g., NSG) for human cell line xenografts or immunocompetent mice (e.g., C57BL/6) for syngeneic models.
-
Tumor Cell Implantation: Inject approximately 1 x 106 cells resuspended in a mixture of media and Matrigel into the mammary fat pad of female mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100 mm3), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control daily via the appropriate route (intraperitoneal or oral gavage).
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or metabolomics).
Immunoblotting for ACSS2 Expression
Objective: To determine the protein expression levels of ACSS2 in breast cancer cell lines.
Protocol:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACSS2 (specific antibody and dilution to be optimized based on manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
13C-Acetate Tracing and Metabolomics
Objective: To trace the metabolic fate of acetate and assess the impact of this compound on its incorporation into downstream metabolites like fatty acids.
Protocol:
-
Cell Culture and Treatment: Culture breast cancer cells in the presence or absence of this compound for a specified period.
-
Isotope Labeling: Replace the culture medium with a medium containing 13C2-sodium acetate at a defined concentration (e.g., 100 µM) and incubate for a specific duration (e.g., 24 hours).[6]
-
Metabolite Extraction: Quickly wash the cells with ice-cold saline and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Dry the metabolite extracts and derivatize them if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in target metabolites, such as palmitate.
-
Data Analysis: Calculate the mole percent enrichment (MPE) to quantify the contribution of acetate to the synthesis of the target metabolite.
Conclusion and Future Directions
This compound has proven to be an invaluable research tool for dissecting the role of acetate metabolism in breast cancer. The data consistently demonstrate its ability to inhibit the growth of breast tumors with high ACSS2 expression by disrupting a key metabolic salvage pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting ACSS2.
Future research should focus on identifying predictive biomarkers for this compound sensitivity beyond ACSS2 expression, exploring combination therapies with other targeted agents or chemotherapies, and further elucidating the impact of ACSS2 inhibition on the tumor microenvironment and anti-tumor immunity. The continued application of this compound in preclinical studies will be crucial for advancing our understanding of cancer metabolism and developing novel therapeutic strategies for breast cancer patients.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
An In-depth Technical Guide to the Therapeutic Potential of VY-3-135
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for VY-3-135, a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). The information is intended to inform researchers and drug development professionals about the therapeutic potential of targeting ACSS2 with this molecule.
Core Target: Acetyl-CoA Synthetase 2 (ACSS2)
ACSS2 is a crucial enzyme in cellular metabolism, responsible for converting acetate into acetyl-CoA.[1] This process is particularly important for cancer cells, especially under conditions of metabolic stress such as hypoxia and low nutrient availability, where acetate serves as an alternative carbon source for macromolecular synthesis and energy production. ACSS2-derived acetyl-CoA is a key precursor for fatty acid synthesis and protein acetylation, including histone acetylation, which plays a role in gene regulation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| ACSS2 | TranScreener® TRF AMP/GMP | 44 | Potent inhibition of the primary target. |
| ACSS1 | TranScreener® TRF AMP/GMP | No inhibition | Demonstrates high selectivity over the mitochondrial isoform.[1][2] |
| ACSS3 | TranScreener® TRF AMP/GMP | No inhibition | Demonstrates high selectivity over this related family member.[1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral Gavage | 100 | 1,500 | 2 | 8,500 | 45 |
| Intraperitoneal (IP) | 100 | 3,000 | 0.5 | 10,000 | N/A |
| Intravenous (IV) | 10 | 2,500 | 0.08 | 1,800 | N/A |
| Data presented are approximations based on available preclinical data and are intended for comparative purposes. |
Table 3: Microsomal Stability of this compound
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | > 60 | < 10 |
| Human | > 60 | < 5 |
| These data indicate high stability in both mouse and human liver microsomes, suggesting a lower potential for rapid metabolic clearance. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro ACSS2 Biochemical Assay
This protocol describes the determination of the IC50 value of this compound against recombinant human ACSS2 using a fluorescence polarization-based assay that measures the production of AMP.
-
Materials:
-
Recombinant human ACSS2, ACSS1, and ACSS3 enzymes
-
TranScreener® TRF AMP/GMP Assay Kit (BellBrook Labs)
-
This compound and control compounds
-
Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, 2 mM DTT, 0.05% CHAPS[3]
-
Substrate Mix: ATP and Coenzyme A (CoA)
-
384-well, low-volume, opaque plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add 100 nL of the compound dilutions to the wells of the 384-well plate.
-
Add 3 µL of the respective enzyme (ACSS2, ACSS1, or ACSS3) in assay buffer to each well.[1] Final enzyme concentrations are typically in the low nanomolar range (e.g., 3 nM for ACSS2).[1]
-
Prepare the substrate mix containing ATP and CoA in assay buffer. Final concentrations are typically 50 µM for ATP and 5 µM for CoA.[3]
-
Initiate the enzymatic reaction by adding 2 µL of the substrate mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Stop the reaction and detect the generated AMP according to the TranScreener assay kit manufacturer's instructions, which involves the addition of an antibody/tracer mix.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
2. Cell-Based ¹³C₂-Acetate Tracing Assay
This protocol outlines the procedure to assess the effect of this compound on the incorporation of acetate into fatty acids in cancer cells.
-
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, BT474, SKBr3)
-
Complete cell culture medium
-
¹³C₂-labeled sodium acetate
-
This compound
-
Solvents for metabolite extraction (e.g., methanol, chloroform, water)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Seed breast cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1 µM) or vehicle control for a specified duration (e.g., 24 hours).[2]
-
During the treatment period, supplement the culture medium with ¹³C₂-labeled sodium acetate (e.g., 100 µM).
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the cell lysates.
-
Separate the polar and nonpolar metabolites using a chloroform phase separation.
-
Isolate the fatty acid-containing nonpolar phase, dry it down, and derivatize the fatty acids for GC-MS analysis (e.g., by converting them to fatty acid methyl esters).
-
Analyze the samples by GC-MS or LC-MS to determine the fractional enrichment of ¹³C in palmitate and other fatty acids.
-
Compare the ¹³C enrichment in this compound-treated cells to vehicle-treated cells to determine the extent of inhibition of acetate-dependent fatty acid synthesis.
-
3. In Vivo Tumor Xenograft Study
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Human breast cancer cells with high ACSS2 expression (e.g., MDA-MB-468)[2]
-
Matrigel
-
This compound formulation for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Maintain the immunodeficient mice under sterile conditions.
-
Harvest MDA-MB-468 cells during their exponential growth phase and ensure high viability (>95%).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1-2 million cells per 100-150 µL.[4]
-
Subcutaneously or orthotopically inject the cell suspension into the flank or mammary fat pad of each mouse.[4][5]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[4]
-
Administer this compound (e.g., 100 mg/kg/day) or vehicle control daily via oral gavage or intraperitoneal injection.[2]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting, or immunohistochemistry).
-
Visualizations
ACSS2 Signaling Pathway
Caption: ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for VY-3-135: An In Vitro Research Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
VY-3-135 is a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme crucial for the conversion of acetate into acetyl-CoA.[1][2] This metabolic pathway is particularly important for the survival and proliferation of cancer cells, especially under nutrient-deprived and hypoxic conditions.[1][3] this compound has demonstrated significant efficacy in preclinical models of breast cancer by disrupting acetate metabolism, leading to reduced tumor growth.[1] These application notes provide detailed protocols for in vitro studies investigating the effects of this compound.
Mechanism of Action
This compound acts as a transition-state mimetic of the acetyl-AMP intermediate, binding to the acetyl-AMP site of ACSS2 and extending into a portion of the CoA binding site.[3][4] This binding prevents the natural substrates from accessing the active site, thereby inhibiting the synthesis of acetyl-CoA.[4] Acetyl-CoA is a vital metabolite for numerous cellular processes, including fatty acid synthesis and energy production.[1] By blocking ACSS2, this compound effectively cuts off a key nutrient supply line for cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (ACSS2) | 44 nM | - | [2] |
| Selectivity | Does not inhibit ACSS1 or ACSS3 | - | [2] |
Experimental Protocols
Cell Culture and Treatment
A panel of human breast cancer cell lines, including BT474, MDA-MB-468, and SKBr3, which have high basal expression of ACSS2, are suitable for these studies.[4]
-
Cell Culture: Culture breast cancer cell lines in standard cell culture medium (e.g., SMEM) supplemented with 10% fetal bovine serum (FBS) under normoxic conditions (21% O2).[4] For experiments mimicking tumor microenvironment stress, use hypoxia (1% O2) and low serum (1% FBS) conditions.[4]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Add the diluted this compound to the cell culture medium at the indicated concentrations and for the specified duration of the experiment. A vehicle control (DMSO) should be included in all experiments.
Cell Growth Inhibition Assay
This protocol determines the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.
-
Adherence: Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a 10-fold dilution series) or vehicle control.[5] A typical concentration to observe growth inhibition is 10 µM.[4]
-
Incubation: Incubate the plates for 72 hours under desired culture conditions (e.g., hypoxia and low serum).[4]
-
Quantification: Assess cell viability using a suitable method, such as Crystal Violet staining or a commercial viability kit.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
13C2-Acetate Isotope Tracing
This method traces the metabolic fate of acetate to assess the on-target effect of this compound.
-
Cell Culture: Culture cells in the presence of this compound or vehicle control for a specified period (e.g., 24 hours).[4]
-
Isotope Labeling: Replace the culture medium with a medium containing 100 µM 13C2-acetate.[4][5]
-
Incubation: Incubate the cells for the desired time to allow for the incorporation of the labeled acetate into downstream metabolites.
-
Metabolite Extraction: Wash the cells with ice-cold saline and extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS Analysis: Analyze the cell extracts by liquid chromatography-mass spectrometry (LC-MS) to measure the enrichment of 13C in metabolites such as palmitate and citrate.[4] A reduction in 13C-labeled palmitate in this compound-treated cells indicates inhibition of fatty acid synthesis from acetate.[4]
Immunoblotting
Immunoblotting is used to determine the expression levels of ACSS2 and other relevant proteins in different cell lines.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ACSS2 and a loading control (e.g., GAPDH or ACTB) overnight at 4°C.[4][5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Death Assay
This assay quantifies the induction of cell death by this compound.
-
Cell Treatment: Treat cells with this compound, a vehicle control, and a positive control for cell death at the desired concentrations and for a specified duration (e.g., 48 hours).[6]
-
Staining: Stain the cells with a viability dye such as Propidium Iodide (PI), which enters cells with compromised membranes.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of PI-positive (dead) cells.
-
Data Analysis: Compare the percentage of dead cells in the this compound-treated samples to the control samples.[7]
Conclusion
This compound is a valuable research tool for investigating the role of acetate metabolism in cancer. The protocols outlined above provide a framework for conducting robust in vitro studies to explore the efficacy and mechanism of action of this promising ACSS2 inhibitor. These experiments can be adapted to various cancer cell lines and research questions to further elucidate the therapeutic potential of targeting acetate metabolism.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Formulation of VY-3-135 in Mouse Models
For Research Use Only. Not for human or veterinary use.
Introduction
VY-3-135 is a potent, selective, and orally active inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) with an IC50 of 44 nM.[1][2][3][4] It is highly specific for ACSS2 and does not inhibit the related enzymes ACSS1 or ACSS3.[2][3][4] ACSS2 is a critical enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes, including fatty acid synthesis and protein acetylation.[5][6] In response to metabolic stress, such as hypoxia or low nutrient availability, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source.[5][6] By inhibiting ACSS2, this compound disrupts the metabolic adaptability of cancer cells, leading to impaired tumor growth, particularly in tumors with high ACSS2 expression (ACSS2high).[7][8] These application notes provide detailed protocols for the preparation and in vivo administration of this compound in mouse models.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below for ease of reference during experimental planning.
| Property | Value | Reference |
| Chemical Name | 3-ethyl-2-[hydroxy(diphenyl)methyl]-N-[(2R)-2-hydroxypropyl]benzimidazole-5-carboxamide | [5] |
| Molecular Formula | C₂₆H₂₇N₃O₃ | [7] |
| Molecular Weight | 429.52 g/mol | [7] |
| Appearance | White to light yellow solid powder | [5] |
| IC₅₀ | 44 ± 3.85 nM for ACSS2 | [1][7] |
| Aqueous Solubility | 21.7 µM | [7] |
| DMSO Solubility | ~50 - 86 mg/mL | [1][5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years (Protect from light) | [5] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month (Protect from light) | [2][5] |
ACSS2 Signaling Pathway and Mechanism of Inhibition
Under metabolic stress, cancer cells utilize ACSS2 to generate acetyl-CoA from acetate. This acetyl-CoA can then enter the TCA cycle for ATP production or be used as a building block for de novo lipogenesis, which is essential for membrane synthesis in rapidly proliferating cells. This compound acts as a transition-state mimetic, blocking the enzymatic activity of ACSS2 and thereby depleting the pool of acetyl-CoA derived from acetate.[7] This targeted inhibition disrupts cellular energetics and anabolic processes, ultimately suppressing tumor growth.[9]
In Vivo Formulation Protocols
The poor aqueous solubility of this compound necessitates the use of a co-solvent system for in vivo administration.[7] Below are three established formulations that achieve a clear solution with a concentration of at least 2.5 mg/mL.[2][5] The choice of formulation may depend on the route of administration and the specific experimental model.
Note: Always prepare fresh solutions for immediate use.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2]
Formulation Summary
| Formulation Vehicle | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1. PEG/Tween/Saline | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[2][5] |
| 2. Cyclodextrin/Saline | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL[2][5] |
| 3. Corn Oil | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[2][5] |
Detailed Preparation Protocols
Protocol 1: PEG300 / Tween-80 / Saline Formulation
This formulation is suitable for both intraperitoneal (IP) and oral gavage (PO) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (for 1 mL of 2.5 mg/mL solution):
-
Weigh 2.5 mg of this compound powder.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 to the tube. Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween-80. Vortex thoroughly until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex one final time. The solution should be clear.
Protocol 2: SBE-β-CD / Saline Formulation
This formulation is often preferred for reducing potential toxicity associated with organic co-solvents and is suitable for IP and PO routes.
Materials:
-
This compound powder
-
DMSO, anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)
-
Sterile Saline (0.9% NaCl)
Procedure (for 1 mL of 2.5 mg/mL solution):
-
First, prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of sterile saline. This solution can be stored at 4°C for up to one week.[5]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add 900 µL of the 20% SBE-β-CD solution.
-
Vortex thoroughly until the final solution is clear.
Protocol 3: Corn Oil Formulation
This formulation is typically used for oral gavage (PO) administration and can provide sustained release.
Materials:
-
This compound powder
-
DMSO, anhydrous
-
Corn oil (sterile-filtered)
Procedure (for 1 mL of 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add 900 µL of sterile corn oil.
-
Vortex vigorously until the mixture forms a uniform, clear solution.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo efficacy study with this compound in a mouse tumor model.
In Vivo Administration Protocol
All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
Dosage:
-
A dose of 100 mg/kg/day has been shown to be effective in repressing tumor growth in mouse models of breast cancer.[2][5][8]
Administration Routes:
-
Oral Gavage (PO): This is a common route for this compound, which is orally active.[2] Use a proper gauge feeding needle. The volume administered is typically 5-10 mL/kg (e.g., 100-200 µL for a 20 g mouse).
-
Intraperitoneal Injection (IP): This route has also been used effectively.[4][8] Use a 25-27 gauge needle. The volume should not exceed 10 mL/kg.
Procedure:
-
Calculate the required volume of the prepared formulation based on the individual mouse's body weight and the target dose (100 mg/kg).
-
Example Calculation: For a 20 g mouse and a 2.5 mg/mL formulation:
-
Dose = 100 mg/kg * 0.02 kg = 2 mg
-
Volume = 2 mg / 2.5 mg/mL = 0.8 mL (Note: This volume is high. A more concentrated formulation, e.g., 10 mg/mL, would reduce the volume to 200 µL).
-
-
-
Administer the calculated volume to the treatment group animals via the chosen route.
-
Administer an equivalent volume of the corresponding vehicle solution to the control group animals.
-
Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week to assess efficacy and toxicity.
Summary of Pre-clinical In Vivo Data
| Mouse Model | Tumor Cell Line | Dose & Route | Outcome | Reference |
| Xenograft | MDA-MB-468 (ACSS2high TNBC) | 100 mg/kg/day, PO | Significantly repressed tumor growth | [2][8] |
| Xenograft | WHIM12 (ACSS2low) | 100 mg/kg/day, PO | Ineffective at blocking tumor growth | [2][8] |
| Xenograft | BT474 | 100 mg/kg/day, IP | Repressed tumor growth | [4][8] |
| Pharmacokinetics | N/A | 50 mg/kg, IP | Detected in plasma and brain homogenate | [9] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ACSS2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 5. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
Comparative Analysis of Oral Gavage and Intraperitoneal Injection for the ACSS2 Inhibitor VY-3-135 in Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive comparison of oral gavage and intraperitoneal injection as administration routes for the selective Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, VY-3-135. Detailed pharmacokinetic data, experimental protocols, and the underlying mechanism of action are presented to guide researchers in selecting the appropriate administration route for preclinical studies. Quantitative data are summarized in tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Introduction
This compound is a potent and specific inhibitor of ACSS2, an enzyme crucial for the conversion of acetate to acetyl-CoA.[1][2] This pathway is upregulated in certain cancer cells to support lipid synthesis and tumor growth, particularly under metabolic stress.[1][3] The choice of administration route for this compound in preclinical models is critical for determining its therapeutic efficacy and understanding its pharmacokinetic and pharmacodynamic profile. This document outlines the key considerations and methodologies for utilizing oral gavage and intraperitoneal injection for the delivery of this compound.
Physicochemical Properties
This compound exhibits favorable physicochemical properties for in vivo studies, including an aqueous solubility of 21.7 μM and superior stability in both mouse and human liver microsomal assays.[1] These characteristics contribute to its good bioavailability via different administration routes.[1]
Pharmacokinetic Data
A key study directly compared the pharmacokinetic parameters of this compound in CD-1 mice following intravenous, oral gavage, and intraperitoneal administration. The results demonstrate that this compound is well-absorbed through all tested routes.[1]
| Parameter | Intravenous (2 mg/kg) | Oral Gavage (30 mg/kg) | Intraperitoneal (10 mg/kg) |
| Cmax (ng/mL) | 1140 ± 150 | 2250 ± 940 | 3400 ± 530 |
| Tmax (h) | 0.083 | 0.25 | 0.25 |
| AUC (ng·h/mL) | 670 ± 110 | 4860 ± 1270 | 3380 ± 320 |
| Bioavailability (%) | - | 54 | 126 |
| Data represents mean ± S.D., n=3 mice/group/time point.[1] |
Mechanism of Action and Signaling Pathway
This compound specifically inhibits ACSS2, which plays a pivotal role in cellular metabolism. ACSS2 converts acetate into acetyl-CoA, a central metabolite for the synthesis of fatty acids and for histone acetylation, which influences gene expression.[1][4] In cancer cells, particularly under conditions of metabolic stress like hypoxia, the reliance on ACSS2 for generating acetyl-CoA is heightened.[2] By inhibiting ACSS2, this compound blocks the utilization of acetate, thereby impeding fatty acid synthesis and subsequently suppressing tumor growth.[1][2] this compound has been shown to be highly selective for ACSS2, with no inhibitory activity against the related enzymes ACSS1 and ACSS3.[1]
References
- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for oral fecal gavage to reshape the gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
Application Notes and Protocols for VY-3-135 in Xenograft Models
Topic: Optimal Dosing Schedule for VY-3-135 in Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, orally active, and stable inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) with an IC50 of 44 nM.[1][2][3] It specifically targets ACSS2 over other members of the Acyl-CoA synthetase family, ACSS1 and ACSS3.[2][3] ACSS2 is a crucial enzyme in cellular metabolism, converting acetate to acetyl-CoA, which serves as a precursor for lipid synthesis and histone acetylation.[4][5] In cancer cells, particularly under conditions of metabolic stress like hypoxia, ACSS2 is often upregulated to support tumor growth and survival.[5][6] Inhibition of ACSS2 by this compound has been shown to suppress tumor growth in preclinical models, especially in tumors with high ACSS2 expression.[5][6][7] These notes provide a comprehensive guide to determining the optimal dosing schedule for this compound in xenograft studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of ACSS2. This leads to a reduction in the cellular pool of acetyl-CoA derived from acetate, thereby impacting downstream processes vital for cancer cell proliferation and survival, such as de novo fatty acid synthesis.[4] The efficacy of this compound is often correlated with the expression levels of ACSS2 in tumor cells, with ACSS2-high tumors demonstrating greater sensitivity to the inhibitor.[7]
Caption: Signaling pathway of ACSS2 inhibition by this compound.
Recommended Dosing Schedule and Administration
Based on preclinical studies, the following dosing schedule for this compound in xenograft models is recommended. It is important to note that the optimal dose and route may vary depending on the specific tumor model and experimental goals.
Data Presentation: Summary of Preclinical Dosing of this compound
| Xenograft Model | Cell Line | Administration Route | Dosage | Efficacy | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 (ACSS2high) | Oral Gavage (PO) | 100 mg/kg/day | Significant tumor growth repression | [2][7] |
| Triple-Negative Breast Cancer | WHIM12 (ACSS2low) | Oral Gavage (PO) | 100 mg/kg/day | Ineffective at blocking tumor growth | [2][7] |
| HER2+ Breast Cancer | BT474 (ACSS2high) | Intraperitoneal (IP) | 100 mg/kg/day | Tumor growth inhibition | [3][8] |
| Breast Cancer Brain Metastasis | MDA-MB-231BR | Intraperitoneal (IP) | 50 mg/kg | Lower brain penetration compared to newer inhibitors | [4][9] |
Pharmacokinetic Profile
Pharmacokinetic analysis of this compound has been performed via oral gavage, intraperitoneal, and intravenous injections.[7] Researchers should refer to the specific pharmacokinetic data to inform the timing of sample collection for pharmacodynamic studies.
Experimental Protocols
1. Xenograft Tumor Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer compounds.
Caption: Workflow for establishing a xenograft tumor model.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with a medium containing serum and centrifuge the cells.
-
Cell Suspension: Resuspend the cell pellet in a cold 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 107 cells/mL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals into treatment and control groups and begin treatment with this compound or vehicle.
2. In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in an established xenograft model.
Materials:
-
Tumor-bearing mice
-
This compound
-
Vehicle solution (e.g., as described in formulation section)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers
-
Analytical balance
Procedure:
-
Drug Formulation: Prepare this compound in a suitable vehicle for the chosen administration route. A common formulation for oral gavage involves dissolving the compound in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in water. For intraperitoneal injection, this compound can be dissolved in DMSO and then diluted with PEG300, Tween80, and saline.[1]
-
Animal Grouping: Randomize tumor-bearing mice into the following groups (n=6-8 mice per group is recommended):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 100 mg/kg)
-
-
Treatment Administration: Administer this compound or vehicle to the respective groups daily via the chosen route (oral gavage or intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record the body weight of each animal at the same frequency to monitor for toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Study Endpoint: Continue the treatment for a predetermined period (e.g., 21-30 days) or until the tumors in the control group reach a specified size.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, Western blotting, or metabolomics). Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of this compound.
3. Pharmacodynamic (PD) Marker Analysis
To confirm the on-target activity of this compound in vivo, it is recommended to measure the levels of downstream metabolites of the ACSS2 pathway.
Procedure:
-
Sample Collection: At the end of the efficacy study, or in a separate satellite group of animals, collect tumor tissue and plasma at various time points after the final dose of this compound.
-
Metabolite Extraction: Extract metabolites from the tumor tissue and plasma using appropriate methods (e.g., methanol/water/chloroform extraction).
-
LC-MS/MS Analysis: Analyze the levels of key metabolites such as acetyl-CoA and fatty acids (e.g., palmitate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: A significant reduction in the levels of these metabolites in the this compound treated group compared to the vehicle control group would confirm the in vivo target engagement and inhibition of ACSS2.
Conclusion
The optimal dosing schedule for this compound in xenograft models is highly dependent on the ACSS2 expression status of the tumor. A daily oral dose of 100 mg/kg has demonstrated significant efficacy in high-ACSS2 expressing breast cancer models. Researchers should carefully characterize their xenograft models for ACSS2 expression to predict sensitivity to this compound. The provided protocols offer a framework for conducting robust in vivo studies to evaluate the therapeutic potential of this promising ACSS2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 4. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 5. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes & Protocols for Measuring ACSS2 Inhibition Following VY-3-135 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid synthesis and protein acetylation.[1][2] In cancer cells, particularly under conditions of metabolic stress such as hypoxia and low nutrient availability, ACSS2 is often upregulated, providing an alternative pathway for generating acetyl-CoA to support tumor growth and survival.[1][3][4] This makes ACSS2 a compelling therapeutic target in oncology.[3][5] VY-3-135 is a potent and specific small molecule inhibitor of ACSS2 with an IC50 of 44 nM.[6][7] It acts as a transition-state mimetic, effectively blocking the enzymatic activity of ACSS2 without significantly affecting other members of the acetyl-CoA synthetase family, ACSS1 and ACSS3.[1][6] These application notes provide detailed protocols for measuring the inhibition of ACSS2 in response to this compound treatment, enabling researchers to assess its efficacy in preclinical models.
Key Concepts:
-
ACSS2 Function: A nucleocytosolic enzyme that produces acetyl-CoA from acetate, ATP, and CoA.[8] Its activity is critical for cancer cells under metabolic stress.[1][9]
-
This compound: A highly selective and potent inhibitor of ACSS2, demonstrating anti-tumor activity in preclinical models.[1][6]
-
Measurement of Inhibition: Inhibition of ACSS2 can be assessed by measuring its direct enzymatic activity, the downstream metabolic output (lipid synthesis), and the resulting cellular phenotypes (e.g., cell growth).
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of ACSS2 in cellular metabolism and the mechanism of this compound inhibition.
Experimental Protocols
The following protocols are designed to quantify the inhibition of ACSS2 by this compound at the biochemical, cellular, and functional levels.
Protocol 1: In Vitro ACSS2 Enzymatic Activity Assay
This protocol measures the direct inhibitory effect of this compound on recombinant human ACSS2 activity using a fluorescence polarization-based assay that detects the production of AMP.[1]
Materials:
-
Recombinant human ACSS2 protein
-
This compound
-
ATP
-
Coenzyme A (CoA)
-
Sodium Acetate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 0.1 mg/mL BSA)
-
TranScreener® AMP²/GMP² FP Assay Kit (BellBrook Labs)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant ACSS2 enzyme solution (e.g., 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing ATP, CoA, and sodium acetate (2X final concentrations).
-
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of the TranScreener® AMP²/GMP² detection mix (containing AMP² antibody and tracer) to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert fluorescence polarization values to the amount of AMP produced. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation:
| This compound (nM) | % Inhibition (Mean ± SD) |
| 0 (DMSO) | 0 ± 2.5 |
| 1 | 15.2 ± 3.1 |
| 10 | 48.9 ± 4.5 |
| 50 | 85.7 ± 2.8 |
| 100 | 98.1 ± 1.9 |
| 500 | 101.2 ± 1.5 |
| IC50 (nM) | ~44 |
Protocol 2: Cellular ACSS2 Activity Assay using ¹³C-Acetate Tracing
This protocol measures the on-target effect of this compound in cells by tracking the incorporation of stable isotope-labeled acetate into downstream metabolites, such as fatty acids.[1]
Materials:
-
Cancer cell line of interest (e.g., SKBr3, MDA-MB-468)
-
Cell culture medium and supplements
-
This compound
-
[1,2-¹³C₂]-Sodium Acetate (¹³C₂-acetate)
-
Methanol, Chloroform, and Water for metabolite extraction
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Culture the cells under either normoxic or hypoxic (e.g., 1% O₂) conditions for a specified duration.
-
Labeling: Replace the medium with fresh medium containing this compound and a defined concentration of ¹³C₂-acetate (e.g., 100 µM).
-
Incubation: Incubate the cells for 24 hours to allow for the incorporation of the labeled acetate into downstream metabolites.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet the protein and debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the metabolite extracts using an LC-MS/MS system to separate and quantify the different isotopologues of palmitate (m+0, m+2, etc.).
-
Data Analysis: Calculate the mole percent enrichment (MPE) of ¹³C in palmitate for each condition. Compare the MPE in this compound-treated cells to the DMSO control.
Data Presentation:
| Treatment | Condition | ¹³C Enrichment in Palmitate (MPE ± SD) |
| DMSO | Normoxia | 5.2 ± 0.8 |
| DMSO | Hypoxia | 15.8 ± 1.5 |
| 1 µM this compound | Normoxia | 0.5 ± 0.2 |
| 1 µM this compound | Hypoxia | 1.2 ± 0.4 |
Protocol 3: Western Blot Analysis of ACSS2 Expression
This protocol is used to determine if this compound treatment affects the expression level of the ACSS2 protein.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies (anti-ACSS2, anti-β-actin or GAPDH as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary anti-ACSS2 antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the ACSS2 signal to the loading control.
Data Presentation:
| Treatment | ACSS2 Expression (Normalized to Loading Control) |
| DMSO | 1.00 |
| 1 µM this compound | 0.98 |
| 10 µM this compound | 1.02 |
Note: this compound is an inhibitor of ACSS2 activity and is not expected to significantly alter ACSS2 protein expression levels in the short term.[10]
Protocol 4: Cell Viability and Growth Assays
This protocol assesses the functional consequence of ACSS2 inhibition on cancer cell proliferation and survival.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium supplemented with and without sodium acetate
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a low density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. To confirm that the effect is due to acetate metabolism inhibition, include conditions where the medium is supplemented with sodium acetate.
-
Incubation: Incubate the cells for 72 hours or until the DMSO-treated control cells are near confluency.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, etc.).
-
Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| This compound (µM) | Cell Growth (% of Control ± SD) |
| 0 (DMSO) | 100 ± 5.1 |
| 0.1 | 92.4 ± 4.8 |
| 1 | 65.7 ± 6.2 |
| 10 | 28.3 ± 3.9 |
| 100 | 5.1 ± 2.1 |
| GI50 (µM) | ~3.5 |
These protocols provide a comprehensive framework for evaluating the efficacy of this compound as an ACSS2 inhibitor. By combining biochemical, metabolic, and cellular assays, researchers can robustly characterize the mechanism of action and preclinical potential of this targeted therapeutic agent. The provided diagrams and data tables serve as a guide for experimental design and data representation.
References
- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACSS2 - Wikipedia [en.wikipedia.org]
- 3. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene - ACSS2 [maayanlab.cloud]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 8. mdpi.com [mdpi.com]
- 9. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Tumor Metabolism Under Hypoxia with VY-3-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia, which drives a metabolic reprogramming that allows cancer cells to survive and proliferate. A key enzyme in this adaptation is Acetyl-CoA Synthetase 2 (ACSS2), which facilitates the utilization of acetate as a carbon source for biosynthesis and energy production, particularly under nutrient-deprived and hypoxic conditions.[1][2] VY-3-135 is a potent and selective inhibitor of ACSS2, making it a valuable tool for investigating the role of acetate metabolism in tumor biology and for exploring novel therapeutic strategies targeting metabolic vulnerabilities in cancer.[1][3][4]
These application notes provide a comprehensive guide for utilizing this compound to study its effects on tumor metabolism under hypoxic conditions in both in vitro and in vivo models.
This compound: Compound Information and Quantitative Data
This compound is an orally active and stable small molecule inhibitor of ACSS2.[3] It exhibits high specificity for ACSS2 over other isoforms, ACSS1 and ACSS3. The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 | 44 nM | Recombinant human ACSS2 | [5] |
| Inhibition of Acetate-dependent Palmitate Synthesis | Significant inhibition at 10 µM | SKBr3 and BT474 human breast cancer cells under hypoxia (1% O2) | [6] |
| Effect on Cell Growth | Significant growth inhibition at 10 µM | BT474 and SKBr3 cells under hypoxic and low serum conditions | [6] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Cancer Type | This compound Dosage | Effect on Tumor Growth | Reference |
| Nude mice with BT474 xenografts | Human Breast Cancer (ACSS2-high) | 100 mg/kg, daily oral gavage | Significant tumor growth inhibition | [3] |
| Nude mice with MDA-MB-468 xenografts | Human Triple-Negative Breast Cancer (ACSS2-high) | 100 mg/kg, daily oral gavage | Significant tumor growth inhibition | [3] |
| Nude mice with WHIM12 xenografts | Human Triple-Negative Breast Cancer (ACSS2-low) | 100 mg/kg, daily oral gavage | Ineffective at blocking tumor growth | [3] |
| Immune-competent and immune-deficient mice with various breast cancer allografts | Mouse Breast Cancer | Not specified | Stronger tumor growth inhibition in immune-competent mice | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of ACSS2 in Hypoxic Tumor Metabolism.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Xenograft Study Workflow.
Experimental Protocols
I. In Vitro Studies: Assessing the Effect of this compound on Cancer Cell Metabolism Under Hypoxia
Objective: To determine the impact of ACSS2 inhibition by this compound on the metabolic phenotype of cancer cells cultured under hypoxic conditions.
A. Cell Culture and Hypoxia Induction
-
Cell Lines: Select cancer cell lines with varying levels of ACSS2 expression. BT474 and MDA-MB-468 are reported to have high ACSS2 expression, while WHIM12 has low expression.[3]
-
Standard Culture: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a standard humidified incubator at 37°C and 5% CO2.
-
Hypoxia Induction:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or Seahorse XF plates).
-
Allow cells to adhere and reach 70-80% confluency.
-
Transfer the cells to a hypoxic incubator or chamber flushed with a gas mixture of 1% O2, 5% CO2, and balanced with N2.
-
Incubate for the desired duration (e.g., 24-48 hours) to allow for hypoxic adaptation and upregulation of HIF-1α and ACSS2.
-
B. This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in DMSO. Store at -20°C.
-
Working Concentrations: Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM). A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Add the this compound or vehicle control to the cells concurrently with or after the induction of hypoxia.
C. Metabolic Assays
-
Extracellular Flux Analysis (Seahorse XF)
-
Seed cells in a Seahorse XF cell culture microplate and induce hypoxia as described above.
-
Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
This will reveal the effects of this compound on mitochondrial respiration and glycolysis.
-
-
Stable Isotope Tracing with 13C-Acetate
-
Culture cells under normoxic or hypoxic conditions in the presence or absence of this compound.
-
Replace the culture medium with a medium containing 13C-labeled acetate for a defined period (e.g., 24 hours).[3]
-
Harvest the cells and extract metabolites.
-
Analyze the incorporation of 13C into downstream metabolites such as fatty acids (e.g., palmitate) and citrate using liquid chromatography-mass spectrometry (LC-MS) to directly assess the inhibition of acetate metabolism by this compound.[3]
-
D. Cellular Assays
-
Cell Proliferation Assay:
-
Monitor cell growth over time using a real-time imaging system (e.g., IncuCyte) or endpoint assays (e.g., crystal violet staining) to determine the effect of this compound on cell proliferation under hypoxia.
-
-
Western Blotting:
-
Lyse cells and perform western blotting to assess the protein levels of HIF-1α (as a marker of hypoxia) and ACSS2.
-
II. In Vivo Studies: Evaluating the Anti-tumor Efficacy of this compound in Xenograft Models
Objective: To assess the in vivo anti-tumor activity of this compound in a tumor model with a hypoxic microenvironment.
A. Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
B. This compound Administration
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound orally (e.g., by gavage) at a dose of 100 mg/kg daily.[3] The control group should receive the vehicle solution.
-
Duration: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
C. Assessment of Tumor Hypoxia and Treatment Efficacy
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study to determine the effect of this compound on tumor growth.
-
Hypoxia Assessment:
-
Administer a hypoxia marker such as pimonidazole hydrochloride (Hypoxyprobe™) to the mice via intraperitoneal injection before the end of the study.
-
Excise the tumors and fix them in formalin for immunohistochemical analysis of pimonidazole adducts to visualize hypoxic regions.
-
-
Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, excise the tumors.
-
Perform immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and ACSS2 expression.
-
A portion of the tumor can be snap-frozen for metabolomic analysis to confirm the on-target effect of this compound.[7]
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytosolic acetyl‐CoA synthetase affected tumor cell survival under hypoxia: the possible function in tumor acetyl‐CoA/acetate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining VY-3-135 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VY-3-135 is a potent and selective small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism.[1] Under conditions of metabolic stress, such as hypoxia and low nutrient availability frequently found in the tumor microenvironment, cancer cells can utilize acetate as a carbon source for the synthesis of acetyl-CoA, a critical metabolite for lipid synthesis and histone acetylation.[2][3] ACSS2 facilitates this conversion, and its inhibition by this compound has been shown to impair tumor growth, particularly in cancers with high ACSS2 expression, such as certain breast cancers.[2][3] These application notes provide an overview of the preclinical data and protocols for combining this compound with other cancer therapies to explore potential synergistic effects.
Mechanism of Action of this compound
This compound specifically targets ACSS2, which is responsible for converting acetate into acetyl-CoA in the cytoplasm and nucleus. This inhibition disrupts the ability of cancer cells to utilize acetate as a fuel source, thereby impeding downstream processes crucial for their proliferation and survival.
Preclinical Data: this compound in Combination Therapy
Preclinical studies have demonstrated the potential of this compound to enhance the efficacy of standard-of-care cancer treatments.
Combination with Chemotherapy
In a preclinical study using a syngeneic mouse model of breast cancer (Brpkp110 cells in C57Bl/6 mice), this compound was evaluated in combination with several chemotherapeutic agents. The results indicated that combining this compound with paclitaxel led to a significantly greater reduction in tumor growth compared to either agent alone.
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Statistical Significance (vs. Vehicle) |
| Vehicle | ~1500 | - |
| This compound | ~800 | p < 0.001 |
| Paclitaxel | ~700 | p < 0.001 |
| This compound + Paclitaxel | ~200 | p < 0.0001 |
| Palbociclib | ~1200 | Not Significant |
| Doxorubicin | ~900 | p < 0.01 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[4]
Combination with Radiotherapy
While direct studies combining this compound with radiotherapy are not yet published, research on other ACSS2 inhibitors in combination with radiation provides a strong rationale for this approach. In an ex vivo model of breast cancer brain metastasis, the ACSS2 inhibitor AD-8007, which has a similar mechanism of action to this compound, demonstrated a synergistic effect with radiation.[5]
| Treatment Group | Relative Tumor Growth (Fold Change) |
| Vehicle | ~4.0 |
| AD-8007 (20 µM) | ~3.5 |
| Radiation (6 Gy) | ~1.5 |
| AD-8007 + Radiation | ~0.5 |
Data are for the ACSS2 inhibitor AD-8007 and are presented as a rationale for combining this compound with radiotherapy.[5]
Combination with Immunotherapy
Treatment with this compound in immune-competent mouse models of breast cancer resulted in a more significant tumor growth inhibition compared to immune-deficient mice.[4] This suggests that this compound may modulate the tumor microenvironment to be more permissive to an anti-tumor immune response. Gene expression analysis of tumors from this compound-treated immune-competent mice revealed an upregulation of genes associated with antigen presentation and immune cell activation.[4] This provides a strong basis for investigating the combination of this compound with immune checkpoint inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other cancer therapies.
In Vitro Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (solubilized in DMSO)
-
Chemotherapeutic agent of choice (solubilized as recommended)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in cell culture medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations
-
Chemotherapeutic agent alone at various concentrations
-
A combination of this compound and the chemotherapeutic agent at various concentrations.
-
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[6][7]
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Analyze the data for synergistic, additive, or antagonistic effects using appropriate software (e.g., CompuSyn).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Other therapeutic agent and its vehicle
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.[8]
-
Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone (e.g., 100 mg/kg, daily, by oral gavage)[1]
-
Other therapeutic agent alone (dose and schedule as per literature)
-
Combination of this compound and the other agent.
-
-
Administer treatments as scheduled.
-
Measure tumor volume with calipers 2-3 times per week.[9]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Western Blot Analysis
This protocol is for assessing the levels of ACSS2 and downstream signaling proteins in tumor samples from the in vivo study.
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ACSS2, anti-phospho-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize tumor tissues and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The ACSS2 inhibitor this compound represents a promising therapeutic agent for cancers that rely on acetate metabolism. The preclinical data strongly suggest that combining this compound with chemotherapy, and potentially with radiotherapy and immunotherapy, could lead to improved anti-tumor efficacy. The provided protocols offer a framework for researchers to further investigate these combinations in various cancer models. Careful experimental design and data analysis will be crucial in elucidating the full potential of this compound as part of a combination cancer therapy strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 8. Frontiers | ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
improving the stability of VY-3-135 in solution
Welcome to the technical support center for VY-3-135, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize the use of this compound in their experiments and ensure the stability of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: For initial stock solutions, DMSO is recommended. This compound has good solubility in DMSO, up to approximately 50 mg/mL (~116.41 mM).[1][2] For subsequent dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is compatible with your experimental system, typically less than 0.5%.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. The aqueous solubility of this compound is relatively low (21.7 μM).[3] Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of this compound that is below its aqueous solubility limit.
-
Use a Formulation with Co-solvents: For in vivo or certain in vitro experiments, using a formulation with co-solvents can significantly improve solubility. A commonly used formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] Another option is to use cyclodextrins, such as 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]
-
Sonication: Gentle sonication can help to dissolve small precipitates that may have formed during dilution.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
Q3: How should I store my this compound solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Solid Compound: Store the solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] It is also recommended to protect the compound from light.[1]
-
DMSO Stock Solutions: Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Aqueous Solutions: It is highly recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. Due to the potential for hydrolysis and lower stability in aqueous environments, long-term storage of aqueous solutions is not advised.
Q4: Is this compound stable in cell culture media?
A4: While specific stability data in various cell culture media is not extensively published, this compound has been successfully used in cell-based assays.[2][4] To ensure the best results, add the compound to the cell culture media immediately before treating the cells. For longer-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Q5: Are there any known incompatibilities of this compound with common reagents?
A5: There is no specific information available regarding incompatibilities with common lab reagents. However, as a general precaution, avoid strong oxidizing agents and extreme pH conditions, as these can contribute to the degradation of small molecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always store solutions at the recommended temperatures. |
| Precipitation of this compound in aqueous solution. | Visually inspect your final solution for any precipitate. If observed, refer to the solutions in FAQ Q2 , such as lowering the concentration or using a formulation with co-solvents. | |
| Loss of compound activity over time in an experiment | Instability of this compound in the experimental buffer or media. | Prepare fresh dilutions of this compound for each experiment. For long-duration experiments, consider replenishing the compound at set time points. |
| Difficulty dissolving the solid compound | Inappropriate solvent. | Use DMSO for initial stock solutions as it has high solubility for this compound.[1][2] |
Quantitative Data Summary
Table 1: Solubility and Stability of this compound
| Parameter | Value/Condition | Source |
| Aqueous Solubility | 21.7 μM | [3] |
| Solubility in DMSO | ~50 mg/mL (~116.41 mM) | [1][2] |
| Microsomal Stability | Superior stability in both mouse and human liver microsomal assays compared to its analog VY-3-249. | [3] |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years. Protect from light. | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month (in DMSO). | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder (MW: 429.51 g/mol )[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.295 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: Microsomal Stability Assay
This protocol provides a general outline for assessing the stability of a compound in the presence of liver microsomes.
-
Materials:
-
This compound
-
Mouse or human liver microsomes
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NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
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Internal standard for LC-MS/MS analysis
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Incubator or water bath at 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a solution of this compound in a buffer-compatible solvent (e.g., DMSO, ensuring the final concentration is low).
-
In a microcentrifuge tube, combine the liver microsomes (e.g., at a final concentration of 0.5 mg/mL) and the NADPH-regenerating system in potassium phosphate buffer (pH 7.4).[3]
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding this compound to a final concentration of, for example, 0.5 μM.[3]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a tube containing ice-cold acetonitrile and an internal standard.[3]
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
The rate of disappearance of the compound is used to determine its metabolic stability.
-
Visualizations
A troubleshooting workflow for addressing stability issues with this compound in solution.
A workflow for the preparation of this compound stock and working solutions.
References
- 1. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 2. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 3. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with VY-3-135
Welcome to the technical support center for VY-3-135, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes and provide clarity on the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, and stable inhibitor of ACSS2 with an IC50 of 44 nM.[1] It specifically targets ACSS2, an enzyme that converts acetate into acetyl-CoA, which is a crucial metabolite for various cellular processes, including fatty acid synthesis and protein acetylation.[2][3] this compound shows high specificity for ACSS2 and does not inhibit the enzymatic activity of other acetyl-CoA synthetase family members like ACSS1 or ACSS3.[1][3]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in preclinical models of breast cancer, particularly in triple-negative breast cancer (TNBC) with high ACSS2 expression.[2][3][4] Studies have shown that it can inhibit tumor growth and, in some cases, lead to tumor regression.[2][4] The efficacy of this compound is strongly correlated with the expression levels of ACSS2 in the tumor cells.[4]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vitro studies, this compound can be dissolved in DMSO. For in vivo applications, a common formulation involves a mixture of DMSO, PEG300, Tween80, and water or corn oil.[5] It is recommended to prepare fresh solutions for optimal results and store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles should be avoided.[1]
Q4: Does this compound cross the blood-brain barrier (BBB)?
A4: Computational models predict that this compound has a low probability of crossing the blood-brain barrier.[6] Experimental data in mice confirms that at a dose of 50 mg/kg, the levels of this compound detected in the brain are significantly lower compared to other novel ACSS2 inhibitors designed for brain permeability.[6]
Troubleshooting Guides
Issue 1: Lack of Efficacy in a High ACSS2-Expressing Cancer Model
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect assessment of ACSS2 expression | Verify ACSS2 protein levels by Western blot or immunohistochemistry (IHC). | High ACSS2 mRNA may not always correlate with high protein levels. Post-transcriptional or post-translational modifications could affect protein abundance. |
| Suboptimal drug concentration or exposure | Confirm the in vitro IC50 in your specific cell line using a dose-response curve. For in vivo studies, verify drug concentration in plasma and tumor tissue via LC-MS. | The effective concentration can vary between cell lines and in vivo models. Inadequate drug exposure at the tumor site will lead to a lack of response. |
| Metabolic plasticity of the cancer cells | Analyze the metabolic profile of your cancer model. Assess its reliance on other pathways for acetyl-CoA production (e.g., ATP-citrate lyase). | Cancer cells can adapt their metabolism to circumvent the inhibition of a single pathway. They might upregulate alternative routes for acetyl-CoA synthesis. |
| Poor bioavailability in the in vivo model | Review the formulation and administration route. Ensure proper solubilization and stability of the compound. | Issues with the vehicle or administration method can lead to poor absorption and distribution of this compound.[5] |
Issue 2: Observed Toxicity in In Vivo Models
| Potential Cause | Troubleshooting Step | Rationale |
| Vehicle-related toxicity | Run a control group treated with the vehicle alone. | The solvents used to formulate this compound, such as DMSO or Tween 80, can have intrinsic toxicities, especially at higher concentrations.[1] |
| Off-target effects (though unlikely) | Profile the effects of this compound on a broader range of metabolic pathways in your model system. | While this compound is highly specific for ACSS2, unforeseen off-target effects in a specific biological context cannot be entirely ruled out. |
| On-target toxicity in normal tissues | Assess ACSS2 expression levels in the affected organs. | Although ACSS2 is often upregulated in tumors, some normal tissues may also express ACSS2 and be sensitive to its inhibition. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 | 44 ± 3.85 nM | [5] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Model
| Model | Treatment | Outcome | Reference |
| Brpkp110 (ACSS2high) mouse TNBC | 100 mg/kg/day; PO; 30 days | Significant decrease in tumor growth | [4] |
| WHIM12 (ACSS2low) human TNBC | 100 mg/kg/day; PO; 30 days | Mostly ineffective at blocking tumor growth | [1] |
| BT474 (ACSS2high) human breast cancer | Not specified | Complete abrogation of tumor growth over two weeks | [4] |
Experimental Protocols
Protocol 1: In Vitro Acetate Incorporation Assay
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Cell Culture: Plate cancer cells in appropriate media. For experiments mimicking metabolic stress, use media with low serum (e.g., 1%) and culture under hypoxic conditions (1% O2).
-
Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
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Labeling: Add 13C2-acetate to the culture medium and incubate for a specified period (e.g., 4-24 hours).
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Metabolite Extraction: Wash cells with ice-cold saline and extract metabolites using a methanol/acetonitrile/water solution.
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LC-MS Analysis: Analyze the cell extracts by liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of 13C into downstream metabolites like palmitate or UDP-GlcNAc.[4]
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting ACSS2.
Caption: Troubleshooting workflow for lack of efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Targeting acetate metabolism: Achilles’ nightmare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
VY-3-135 not inhibiting tumor growth as expected
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the ACSS2 inhibitor, VY-3-135.
Troubleshooting Guide
Researchers occasionally observe that this compound does not inhibit tumor growth as expected in their experimental models. This guide provides a structured approach to identifying and resolving potential issues.
Problem: Suboptimal or No Tumor Growth Inhibition with this compound
The following table outlines potential causes and recommended solutions to troubleshoot experiments where this compound is not performing as expected.
| Potential Cause | Recommended Troubleshooting Steps |
| 1. Low or Absent ACSS2 Expression in the Tumor Model | A. Verify ACSS2 Expression: Confirm ACSS2 protein levels in your specific tumor cell line or patient-derived xenograft (PDX) model via Western blot or immunohistochemistry (IHC). It is crucial to use a validated antibody. B. Select Appropriate Models: Utilize models with high ACSS2 expression for initial efficacy studies.[1][2] this compound's efficacy is correlated with high ACSS2 expression.[1][3] |
| 2. Suboptimal Drug Formulation and Administration | A. Ensure Proper Solubilization: this compound is soluble in DMSO.[4] For in vivo studies, ensure the final formulation in vehicles like corn oil or PEG300/Tween80/water is a homogenous suspension or solution and is freshly prepared before each administration to prevent precipitation.[4] B. Verify Dosing and Route of Administration: The reported effective oral dose is 100 mg/kg/day.[3][5] Confirm the accuracy of dose calculations and the consistency of administration (e.g., oral gavage technique). |
| 3. Insufficient Drug Exposure at the Tumor Site | A. Pharmacokinetic (PK) Analysis: If feasible, perform a pilot PK study to measure this compound concentrations in plasma and tumor tissue over time to ensure adequate exposure. B. Consider Brain-Penetrance: For brain tumor models, be aware that the brain penetrance of this compound may be a limiting factor.[6] |
| 4. Cellular Resistance Mechanisms | A. Assess Acetate Metabolism: Tumor cells might adapt their metabolism. Analyze the metabolic phenotype of your model to understand its reliance on acetate. B. Investigate Alternative Splicing: Although not specifically reported for this compound, alternative splicing of the target protein can affect drug binding and efficacy.[7][8][9] This is a more advanced investigation if other factors are ruled out. |
| 5. Off-Target Effects | A. Evaluate Specificity: While this compound is reported to be specific for ACSS2 over ACSS1 and ACSS3, unexpected off-target effects are a possibility with any small molecule inhibitor.[10][11][12][13] B. On-Target Validation: Confirm target engagement in vivo by measuring downstream metabolic effects, such as reduced acetate incorporation into lipids.[3][6] |
| 6. Experimental Variability and Assay Design | A. In Vitro Assay Conditions: For in vitro kinase assays, ensure the ATP concentration is appropriate, as it can affect the IC50 value of ATP-competitive inhibitors.[14][15] Also, be mindful of potential interference from assay components with detection methods (e.g., luciferase-based assays).[16] B. In Vivo Study Design: Ensure proper randomization of animals, appropriate group sizes, and consistent tumor volume measurements. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), with an IC50 of 44 nM.[3][4][5] It functions by blocking the conversion of acetate to acetyl-CoA, thereby inhibiting ACSS2-dependent fatty acid metabolism, which is crucial for the growth of certain cancer cells, especially under nutrient-deprived conditions.[4][6]
Q2: Is this compound effective in all types of cancer?
A2: The efficacy of this compound is highly dependent on the expression level of its target, ACSS2.[1][2] It has shown significant tumor growth inhibition in preclinical models of breast cancer with high ACSS2 expression.[2][3][17] It is less effective in tumors with low ACSS2 levels.[1][3]
Q3: How specific is this compound?
A3: this compound is highly specific for ACSS2 and does not inhibit the enzymatic activity of other Acetyl-CoA synthetase family members, ACSS1 and ACSS3.[1][3][5]
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is soluble in DMSO.[4] For long-term storage of the stock solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] Avoid repeated freeze-thaw cycles.[3]
Q5: Are there any known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to this compound have not been extensively documented in the provided search results, general mechanisms of resistance to small molecule inhibitors include target mutations, upregulation of bypass signaling pathways, and altered drug metabolism.[18][19] Low expression of the ACSS2 target is a primary reason for a lack of response.[1][3]
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture ACSS2-high cancer cells (e.g., MDA-MB-468) in appropriate media.
- Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., NSG mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.
3. This compound Formulation and Administration:
- Prepare a stock solution of this compound in DMSO.
- For oral administration, freshly prepare a formulation of 100 mg/kg this compound in a suitable vehicle (e.g., corn oil).
- Administer this compound or vehicle control daily via oral gavage.
4. Efficacy Assessment:
- Measure tumor volumes and body weights 2-3 times per week.
- At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot for ACSS2, IHC).
Protocol 2: Western Blot for ACSS2 Expression
1. Protein Extraction:
- Lyse cultured cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Load 20-30 µg of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a validated primary antibody against ACSS2 overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
- Wash the membrane with TBST.
- Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 6. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 7. Alternative Splicing for Diseases, Cancers, Drugs, and Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. Pharmacology of Modulators of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. icr.ac.uk [icr.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 19. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting VY-3-135 delivery in animal studies
Welcome to the technical support center for VY-3-135, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the delivery of this compound in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ACSS2.[1][2] ACSS2 is an enzyme that converts acetate into acetyl-CoA, a vital metabolite for cancer cells, particularly under conditions of metabolic stress like hypoxia and low nutrient availability. By inhibiting ACSS2, this compound disrupts the ability of cancer cells to utilize acetate for essential processes such as lipid synthesis and histone acetylation, thereby impeding tumor growth.[3][4][5] In addition to its direct impact on tumor cell metabolism, inhibiting ACSS2 with this compound can also modulate the tumor microenvironment and enhance anti-tumor immune responses.[1]
Q2: In which cancer models has this compound been shown to be effective?
Preclinical studies have demonstrated the efficacy of this compound in various breast cancer models. Its anti-tumor activity is particularly pronounced in tumors with high expression of ACSS2.[3]
Q3: What is the recommended formulation for in vivo delivery of this compound?
The most commonly reported formulation for both oral gavage and intraperitoneal (IP) injection in mice is a vehicle consisting of:
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10% DMSO
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40% PEG300
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5% Tween-80
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45% Saline
This vehicle has been shown to be tolerable in rodents for the delivery of various small molecule inhibitors.[6]
Troubleshooting Guides
This section provides detailed guidance on common challenges you may encounter during the preparation and administration of this compound in your animal studies.
Formulation and Administration
Q4: I am observing precipitation when preparing the this compound formulation. What should I do?
Precipitation can be a common issue with formulations containing DMSO when diluted with aqueous solutions. Here are some troubleshooting steps:
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Order of Solvent Addition: Ensure you are adding the solvents in the correct order. First, dissolve this compound completely in DMSO. Then, add PEG300 and mix thoroughly. Next, add Tween-80 and mix again. Finally, add the saline dropwise while vortexing to prevent the compound from crashing out.
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Fresh Solvents: Use fresh, anhydrous DMSO as it can absorb moisture from the air, which can affect solubility.
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Sonication and Gentle Warming: If precipitation occurs, gentle warming (to no more than 37°C) and sonication can help redissolve the compound. However, be cautious about the stability of this compound at higher temperatures.
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Alternative Formulations: For sensitive animal models or if precipitation persists, consider reducing the DMSO concentration. A formulation of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline has been suggested for weaker or immune-deficient mice.[7] Another alternative for low-dose, short-term studies is 10% DMSO in corn oil.[7]
Q5: What are the best practices for administering this compound via oral gavage?
Proper oral gavage technique is crucial to avoid animal distress and ensure accurate dosing.
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Correct Needle Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing perforation.
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Animal Restraint: Proper restraint is key to a successful gavage. Gently scruff the mouse to immobilize its head and neck.
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Insertion Technique: Insert the gavage needle into the side of the mouth, gently advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force it.
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Observe for Distress: If the mouse struggles excessively, coughs, or if you feel resistance, withdraw the needle immediately as it may be in the trachea.
Q6: What are the key considerations for intraperitoneal (IP) injection of this compound?
IP injection is a common route for administering therapeutic agents.
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Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
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Needle Gauge: Use an appropriate needle size (e.g., 25-27 gauge for mice).
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Aspiration: After inserting the needle, gently aspirate to ensure you have not punctured a blood vessel or organ before injecting the solution.
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Animal Position: Tilting the mouse with its head slightly downward can help to displace the abdominal organs and reduce the risk of injury.
Experimental Results and Animal Welfare
Q7: I am observing inconsistent tumor growth in my xenograft model. What could be the cause?
Inconsistent tumor growth is a frequent challenge in xenograft studies.[8]
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Cell Viability and Number: Ensure you are injecting a consistent number of viable tumor cells for each mouse. Prepare fresh cell suspensions and handle them gently to maintain viability.
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Injection Technique: Subcutaneous injection depth can influence tumor take rate and growth. Injecting too deep may lead to intramuscular growth, which can appear smaller externally.[8]
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Mouse Strain and Health: The health and immune status of the mice can impact tumor engraftment and growth. Use healthy, age-matched animals.
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Staggered Treatment Start: To account for initial variations in tumor size, you can randomize mice into treatment groups once their tumors reach a specific volume, rather than starting all treatments on the same day.[8]
Q8: What are the potential adverse effects of this compound in mice, and how should I monitor for them?
While specific adverse event data for this compound is not extensively published, general monitoring for small molecule inhibitors is recommended.
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Daily Health Checks: Monitor the animals daily for changes in weight, behavior (lethargy, ruffled fur), food and water intake, and signs of distress.
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Common Toxicities: Small molecule kinase inhibitors can sometimes cause gastrointestinal issues (diarrhea), skin reactions, or changes in blood counts.[9][10] While this compound is not a kinase inhibitor, it is a small molecule and general wellness monitoring is prudent.
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Organ-Specific Monitoring: Depending on the expected off-target effects or the metabolic profile of the compound, you may consider monitoring liver and kidney function through blood tests at the end of the study.
Q9: My experimental results are not as expected. What are some potential reasons?
Unexpected results can arise from various factors.
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Formulation Issues: Inconsistent formulation or precipitation of this compound can lead to inaccurate dosing.
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ACSS2 Expression Levels: The efficacy of this compound is correlated with the expression level of ACSS2 in the tumor cells.[3] Verify the ACSS2 expression in your cell line.
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Immune Competence of the Model: The anti-tumor effect of this compound can be more pronounced in immune-competent mice due to its immunomodulatory effects.[1] The choice of mouse model (e.g., nude vs. syngeneic) will influence the outcome.
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Drug Metabolism and Clearance: The pharmacokinetic profile of this compound can influence its efficacy. Ensure your dosing schedule is appropriate to maintain therapeutic concentrations.
Data Presentation and Experimental Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (ACSS2) | 44 nM | [2] |
| Recommended In Vivo Dose | 100 mg/kg daily (PO or IP) | [11] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10 mL)
-
Weigh the required amount of this compound powder.
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Dissolve the this compound in 1 mL of 100% DMSO. Ensure it is fully dissolved. Sonication may be used to aid dissolution.
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Add 4 mL of PEG300 to the DMSO solution and mix thoroughly.
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Add 0.5 mL of Tween-80 and mix until the solution is homogenous.
-
Slowly add 4.5 mL of sterile saline to the mixture while continuously vortexing or stirring to prevent precipitation.
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Visually inspect the final solution for any precipitates. If the solution is not clear, it can be gently warmed (not exceeding 37°C) and sonicated.
-
Use the formulation immediately or store it appropriately as per stability studies (if available). It is generally recommended to prepare fresh for each use.
Protocol 2: In Vivo Efficacy Study in a Breast Cancer Xenograft Model
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Cell Culture: Culture the breast cancer cell line of interest (e.g., a cell line with high ACSS2 expression) under standard conditions.
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Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of female immunodeficient mice (e.g., nude or NSG mice).
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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Treatment Administration:
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Treatment Group: Administer this compound at the desired dose and schedule (e.g., 100 mg/kg daily via oral gavage or IP injection).
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Vehicle Control Group: Administer the same volume of the vehicle formulation on the same schedule.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Perform daily health checks on the animals.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
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Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: ACSS2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring and Management of Immune‐Related Adverse Events Associated With Programmed Cell Death Protein‐1 Axis Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Toxicity Assessment of VY-3-135
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the preclinical toxicity of the ACSS2 inhibitor, VY-3-135. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3][4] ACSS2 is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for various cellular processes, including lipid synthesis and histone acetylation.[5] By inhibiting ACSS2, this compound disrupts the metabolic pathways that cancer cells often rely on for survival and proliferation, particularly in nutrient-poor environments.[4][5]
Q2: In which preclinical models has this compound been evaluated?
A2: this compound has been evaluated in in vivo mouse models of breast cancer, where it has demonstrated efficacy in inhibiting tumor growth.[1][4][6]
Q3: What is the reported selectivity of this compound?
A3: this compound is reported to be selective for ACSS2 over other isoforms such as ACSS1 and ACSS3.[3][7]
Q4: Is there any publicly available information on the clinical development of ACSS2 inhibitors?
A4: Yes, an ACSS2 inhibitor has entered first-in-human clinical trials for cancer treatment (NCT04990739), highlighting the therapeutic potential of targeting this enzyme.[6]
Troubleshooting Guides
Formulation and Administration
Q5: I am observing precipitation of this compound in my vehicle during formulation for in vivo studies. What can I do?
A5: While specific formulation details for this compound toxicity studies are not publicly detailed, a common approach for similar small molecules is to first test solubility in a range of pharmaceutically acceptable vehicles. One publication mentions preparing this compound in a saline solution for intraperitoneal injection.[8] If you are encountering solubility issues, consider the following:
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Vehicle Screening: Test a panel of vehicles, such as saline, PBS, cyclodextrin-based solutions (e.g., Captisol®), or solutions containing co-solvents like PEG400 or DMSO (ensure the final DMSO concentration is non-toxic to the animals).
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pH Adjustment: The solubility of a compound can be pH-dependent. Assess the possibility of adjusting the pH of your formulation.
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Sonication/Heating: Gentle sonication or warming of the vehicle during dissolution can sometimes help, but you must ensure the compound remains stable under these conditions.
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Particle Size Reduction: If you have the capability, micronization of the compound can improve its dissolution rate.
Q6: What are the reported administration routes and dosages for this compound in preclinical studies?
A6: Published studies on the efficacy of this compound in mouse models have used intraperitoneal (IP) injection at doses of 50 mg/kg and 100 mg/kg.[8][9] Another study reported daily IP administration at 100 mpk (mg/kg).[1] Pharmacokinetic data is also available for oral gavage and intravenous injection.[3][7] The choice of route and dose for your toxicity study will depend on the intended clinical route of administration and the desired exposure levels.
In-Life Observations
Q7: My mice are showing signs of distress (e.g., weight loss, lethargy) after this compound administration. What should I do?
A7: While specific toxicity data for this compound is limited, general guidance for such observations includes:
-
Dose-Response Assessment: Determine if the observed effects are dose-dependent. Include a lower dose group in your study to identify a potential No-Observed-Adverse-Effect Level (NOAEL).
-
Clinical Monitoring: Increase the frequency of clinical observations. Record body weights, food and water consumption, and any behavioral changes.
-
Supportive Care: Provide supportive care as recommended by your institution's animal care and use committee, such as supplemental hydration or soft food.
-
Mechanism-Based Toxicity: Given that this compound inhibits a key metabolic enzyme, consider the possibility of metabolic-related side effects. This could include monitoring blood glucose or other metabolic parameters.
-
Termination Criteria: Adhere to your pre-defined humane endpoints. If animals reach these endpoints, they should be euthanized for humane reasons and a full necropsy performed.
Q8: I am not observing any overt toxicity at my highest dose. Does this mean the compound is completely safe?
A8: The absence of overt clinical signs of toxicity does not definitively mean the compound is without toxic effects. It is crucial to conduct a comprehensive safety assessment that includes:
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, kidney function, and other organ systems.
-
Histopathology: A full histopathological examination of major organs and tissues by a qualified veterinary pathologist is essential to identify any microscopic changes.
-
Safety Pharmacology: For compounds progressing towards clinical trials, a safety pharmacology core battery of tests is typically required to assess effects on the cardiovascular, respiratory, and central nervous systems.
Data Presentation
Table 1: Summary of Preclinical In Vivo Administration of this compound
| Species | Administration Route | Dose | Dosing Frequency | Study Type | Reference |
| Mouse | Intraperitoneal (IP) | 100 mg/kg | Daily | Efficacy | [1] |
| Mouse | Intraperitoneal (IP) | 50 mg/kg, 100 mg/kg | Single Dose | Brain Permeability | [8][9] |
| Mouse | Oral Gavage (PO) | Not Specified | Single Dose | Pharmacokinetics | [3][7] |
| Mouse | Intravenous (IV) | Not Specified | Single Dose | Pharmacokinetics | [3][7] |
Table 2: General Troubleshooting for Unexpected In Vivo Observations
| Observation | Potential Cause | Recommended Action |
| Vehicle-Related Toxicity | The formulation vehicle may be causing adverse effects. | Include a vehicle-only control group. If toxicity is observed in this group, a different vehicle should be selected. |
| Off-Target Effects | The compound may be interacting with unintended biological targets. | Conduct in vitro screening against a panel of receptors and enzymes to identify potential off-target activities. |
| Metabolite-Induced Toxicity | A metabolite of the parent compound may be responsible for the observed toxicity. | Perform metabolite identification studies in plasma and relevant tissues. |
| Exaggerated Pharmacology | The observed toxicity may be an extension of the drug's intended mechanism of action. | Carefully monitor biomarkers related to the pharmacological target. Consider dose reduction. |
Experimental Protocols
Protocol 1: General Procedure for a Single-Dose Acute Toxicity Study in Mice
-
Animal Model: Use a standard strain of laboratory mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks of age.
-
Acclimatization: Allow animals to acclimate to the facility for at least 5 days prior to the study.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, mid, and high). The number of animals per group should be statistically justified.
-
Formulation: Prepare this compound in a suitable, sterile vehicle on the day of dosing.
-
Administration: Administer a single dose of the test article via the intended route of administration.
-
Clinical Observations: Observe animals for mortality and clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for 14 days.
-
Body Weights: Record body weights prior to dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs and any tissues with gross abnormalities for potential histopathological examination.
Visualizations
Caption: General workflow for preclinical toxicity assessment.
References
- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
Validation & Comparative
Comparative Analysis of ACSS2 Inhibitors: VY-3-135 vs. VY-3-249
This guide provides a detailed comparison of two small molecule inhibitors of Acetyl-CoA Synthetase 2 (ACSS2), VY-3-135 and VY-3-249. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting acetate metabolism in cancer and other diseases.
Introduction to ACSS2 and its Inhibition
Acetyl-CoA Synthetase 2 (ACSS2) is a critical enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes, including fatty acid synthesis and protein acetylation.[1][2] Under conditions of metabolic stress, such as hypoxia or low nutrient availability, cancer cells often upregulate ACSS2 to utilize acetate as an alternative fuel source, thereby supporting tumor growth and survival.[1][2] Consequently, inhibiting ACSS2 has emerged as a promising therapeutic strategy. Both this compound and VY-3-249 are quinoxaline-based compounds designed to target ACSS2, but they exhibit significant differences in their biochemical and pharmacokinetic properties.[1][3]
Potency and Selectivity Comparison
This compound is a potent, low-nanomolar inhibitor of ACSS2 and demonstrates marked superiority over VY-3-249.[1][4] Experimental data indicates that this compound has an approximately 30-fold higher activity against ACSS2 compared to its predecessor, VY-3-249.[1] Furthermore, this compound exhibits high selectivity for ACSS2 over the other two members of the AcCoA synthetase family, ACSS1 and ACSS3.[1][5] In cell-based assays, this compound did not affect the activity of the mitochondrial enzyme ACSS1, confirming its on-target specificity within a cellular context.[1][6]
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity vs. ACSS1 |
| This compound | ACSS2 | 44 nM[4] | High (No significant inhibition observed at active concentrations)[1][5] |
| VY-3-249 | ACSS2 | ~1.3 µM (estimated)[1] | High (No significant inhibition observed at active concentrations)[1][5] |
Stability and Solubility Profile
A key differentiator between the two compounds is their stability and solubility. This compound was developed as a more stable and soluble analog of VY-3-249.[1][7] Microsomal stability assays show that this compound has superior stability in both human and mouse liver microsomes, suggesting a better pharmacokinetic profile.[1][5] Additionally, its enhanced aqueous solubility facilitates its use in experimental and potentially clinical settings.[1]
Table 2: Physicochemical and Stability Data
| Compound | Aqueous Solubility | Human Microsomal Stability (% remaining at 60 min) | Mouse Microsomal Stability (% remaining at 60 min) |
| This compound | 21.7 µM[1] | ~75%[1] | ~60%[1] |
| VY-3-249 | Poorly soluble[1] | ~20%[1] | <10%[1] |
Cellular and In Vivo Activity
The enhanced potency and stability of this compound translate to robust activity in cellular and preclinical models. In various breast cancer cell lines with high ACSS2 expression, this compound effectively blocks the conversion of labeled acetate into fatty acids, such as palmitate, confirming its on-target activity.[1][8] In preclinical mouse models of triple-negative breast cancer, daily oral administration of this compound at 100 mg/kg resulted in significant inhibition of tumor growth in ACSS2-high tumors, and in some cases, led to tumor regression.[1][2][6] This anti-tumor effect is attributed to the specific inhibition of acetate metabolism within the cancer cells.[2] Neither compound, however, is predicted to effectively cross the blood-brain barrier.[3][7]
Visualized Pathways and Workflows
Caption: ACSS2 pathway and inhibition by this compound/VY-3-249.
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Key property comparison of this compound and VY-3-249.
Experimental Protocols
1. ACSS2 Enzyme Inhibition Assay (IC50 Determination) The enzymatic activity of purified human ACSS1 and ACSS2 was measured using a coupled assay that detects the production of Coenzyme A (CoA). The reaction mixture typically contains the ACSS enzyme, acetate, ATP, and a detection reagent that fluoresces upon reacting with the free thiol group on CoA. Inhibitors (this compound or VY-3-249) were added at various concentrations to determine the dose-dependent inhibition of enzyme activity. The fluorescence was measured over time, and the initial reaction rates were used to calculate the IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[1][5]
2. Microsomal Stability Assay The metabolic stability of the compounds was assessed by incubating them with pooled human or mouse liver microsomes. The standard protocol involves a reaction mixture containing the test compound (e.g., at 1 µM), liver microsomes (e.g., at 0.5 mg/mL), and an NADPH-regenerating system in a phosphate buffer at 37°C.[1] Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile. After protein precipitation and centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining. The percentage of the compound remaining over time is then plotted to determine its metabolic stability.[1][5]
3. Cell-Based Acetate Isotope Tracing Breast cancer cell lines (e.g., BT474, SKBr3) were cultured under metabolic stress conditions (hypoxia and low serum) to induce ACSS2 expression.[1] The cells were then treated with either a vehicle control or a dilution series of this compound. Subsequently, 13C-labeled acetate (13C2-acetate) was added to the culture medium. After a 24-hour incubation period, polar metabolites were extracted from the cells. The enrichment of 13C in downstream metabolites, particularly palmitate, was measured using mass spectrometry. A reduction in 13C enrichment in palmitate in the inhibitor-treated cells compared to the control indicates successful inhibition of ACSS2 activity.[1][8]
Conclusion
The available data conclusively demonstrates that this compound is a significantly improved ACSS2 inhibitor compared to VY-3-249.[1] Its superior potency, metabolic stability, and solubility contribute to its robust on-target activity in cellular assays and its efficacy in preclinical cancer models.[1][2] These characteristics make this compound a valuable tool for further investigation into the role of acetate metabolism in cancer and a more promising candidate for therapeutic development.
References
- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Novel ACSS2 Inhibitors: VY-3-135 vs. AD-5584 and AD-8007
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, VY-3-135, with the novel, brain-penetrant inhibitors, AD-5584 and AD-8007. The data presented is intended to inform research and development decisions in the field of oncology, particularly for the treatment of brain malignancies.
Executive Summary
ACSS2 is a critical enzyme in cancer metabolism, providing a vital source of acetyl-CoA for lipid synthesis and histone acetylation, especially under conditions of metabolic stress. While this compound is a potent and specific ACSS2 inhibitor, its utility for treating brain tumors is limited by its poor brain permeability. The novel inhibitors, AD-5584 and AD-8007, have been specifically designed to overcome this limitation. This guide details the available preclinical data comparing the biochemical potency, cellular activity, and in vivo efficacy of these three compounds.
Data Presentation
Table 1: Biochemical and In Vitro Cellular Performance of ACSS2 Inhibitors
| Parameter | This compound | AD-5584 | AD-8007 |
| Target | Acetyl-CoA Synthetase 2 (ACSS2) | Acetyl-CoA Synthetase 2 (ACSS2) | Acetyl-CoA Synthetase 2 (ACSS2) |
| IC50 (in vitro) | 44 nM | High nanomolar range | ~890 nM |
| Specificity | Specific for ACSS2 over ACSS1 and ACSS3 | Specific for human ACSS2 | Specific for human ACSS2 |
| Effect on Lipid Storage in BCBM cells | Not explicitly stated | Significant reduction[1][2] | Significant reduction[1][2][3] |
| Effect on Colony Formation in BCBM cells | Not explicitly stated | Significant reduction[1][2] | Significant reduction[1][2][3] |
| Induction of Cell Death in BCBM cells | Comparable to AD-5584 and AD-8007[1] | Significant increase[1][2] | Significant increase[1][2][3] |
BCBM: Breast Cancer Brain Metastasis
Table 2: In Vivo Performance and Physicochemical Properties
| Parameter | This compound | AD-5584 | AD-8007 |
| Brain Permeability | Low | High[1] | High[1] |
| Brain-to-Blood Ratio (at 50 mg/kg) | Significantly lower than AD-5584 and AD-8007[1][4] | Significantly higher than this compound[1][4] | Significantly higher than this compound[1][4] |
| In Vivo Efficacy (BCBM models) | Reduces tumor growth in ACSS2-high tumors[5] | Reduces tumor growth ex vivo[1][6] | Reduces tumor burden and extends survival in vivo[4]; Reduces tumor growth ex vivo[1][6] |
| Synergy with Radiation | Not explicitly stated | Synergizes with radiation to block BCBM tumor growth ex vivo[6] | Synergizes with radiation to block BCBM tumor growth ex vivo[4][6] |
Experimental Protocols
ACSS2 ATPase Inhibition Assay (Biochemical IC50 Determination)
This assay measures the ability of the inhibitors to block the ATPase activity of ACSS2, which is the first step in the conversion of acetate to acetyl-CoA.
-
Reagents : Recombinant human ACSS2 enzyme, ATP, coenzyme A, acetate, and a detection system that measures the amount of AMP produced (e.g., Transcreener® AMP²/GMP² Assay).
-
Procedure :
-
The ACSS2 enzyme is incubated with the test inhibitor at various concentrations.
-
The enzymatic reaction is initiated by the addition of a substrate mixture containing acetate, ATP, and coenzyme A.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of AMP produced is quantified using a fluorescent polarization readout.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Clonogenic Survival Assay (In Vitro Cell Viability)
This assay assesses the ability of single cancer cells to proliferate and form colonies after treatment with an inhibitor, providing a measure of cytotoxicity.[7][8][9][10]
-
Cell Culture : Breast cancer brain metastasis (BCBM) cells (e.g., MDA-MB-231BR) are cultured under standard conditions.
-
Treatment : Cells are treated with varying concentrations of the ACSS2 inhibitors (this compound, AD-5584, or AD-8007) for a specified duration (e.g., 48 hours).
-
Seeding : After treatment, cells are harvested, counted, and seeded at a low density in new culture plates.
-
Incubation : The plates are incubated for a period that allows for colony formation (typically 1-2 weeks).
-
Staining and Quantification : The resulting colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated control cells.
In Vivo Brain Permeability and Efficacy Studies
These studies evaluate the ability of the inhibitors to cross the blood-brain barrier and affect tumor growth in animal models.
-
Animal Model : Immunocompromised mice are intracranially injected with BCBM cells to establish brain tumors.
-
Inhibitor Administration : Once tumors are established, mice are treated with the ACSS2 inhibitors (e.g., via intraperitoneal injection).
-
Brain Permeability Assessment : At a specified time point after administration, blood and brain tissue are collected. The concentrations of the inhibitor in both compartments are measured using LC-MS/MS to determine the brain-to-blood ratio.[1][4]
-
Efficacy Assessment : Tumor growth is monitored over time using methods such as bioluminescence imaging. The effect of the inhibitor on tumor volume and overall survival of the animals is evaluated.
Mandatory Visualization
Caption: ACSS2 signaling pathway in cancer cells under metabolic stress.
Caption: General experimental workflow for ACSS2 inhibitor comparison.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
VY-3-135: A Highly Specific Inhibitor of ACSS2 Over ACSS1/3
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor VY-3-135's specificity for Acetyl-CoA Synthetase 2 (ACSS2) over its isoforms, ACSS1 and ACSS3. The following sections detail the quantitative inhibitory data, the distinct metabolic roles of the ACSS isoforms, and the experimental methodology used to validate these findings.
Quantitative Comparison of Inhibitor Specificity
This compound demonstrates potent and highly selective inhibition of ACSS2, with no measurable activity against ACSS1 and ACSS3 at tested concentrations. This specificity is critical for researchers investigating the specific roles of ACSS2 in physiology and disease, particularly in oncology, where ACSS2 is a promising therapeutic target.[1][2][3]
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | ACSS2 | 44 | Potent and specific inhibition.[1][2][3][4][5] |
| This compound | ACSS1 | No inhibitory activity | Demonstrates high selectivity for ACSS2.[1][2][3] |
| This compound | ACSS3 | No inhibitory activity | Demonstrates high selectivity for ACSS2.[1][2][3] |
Metabolic Pathways and Cellular Localization of ACSS Isoforms
Acetyl-CoA synthetases are crucial enzymes that convert acetate into acetyl-CoA, a vital metabolite for numerous cellular processes. However, the three isoforms—ACSS1, ACSS2, and ACSS3—have distinct subcellular localizations and metabolic functions. Understanding these differences underscores the importance of isoform-specific inhibitors like this compound.
-
ACSS1 is primarily located in the mitochondria .[6][7][8] Its main function is to generate acetyl-CoA from acetate for the tricarboxylic acid (TCA) cycle, contributing to cellular energy production.[6][8]
-
ACSS2 is found in both the cytoplasm and the nucleus .[6][7] In the cytoplasm, ACSS2-derived acetyl-CoA is a key building block for fatty acid synthesis.[6] In the nucleus, it provides the acetyl group for histone acetylation, playing a critical role in epigenetic regulation and gene expression.[6]
-
ACSS3 is a mitochondrial enzyme with a primary role in propionate metabolism, showing a preference for propionate as a substrate over acetate.[6][9]
References
- 1. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 2. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 3. This compound | ACSS2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ACSS1-dependent acetate utilization rewires mitochondrial metabolism to support AML and melanoma tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Acetyl‐CoA Synthetase 3 is Biosignature of Gastric Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
VY-3-135: A Comparative Analysis of In Vitro and In Vivo Efficacy
VY-3-135 is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme crucial for cancer cell metabolism, particularly under nutrient-stressed conditions.[1][2][3] This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, offering insights for researchers and professionals in drug development.
Mechanism of Action
ACSS2 plays a key role in converting acetate into acetyl-CoA, a vital molecule for numerous cellular processes, including fatty acid synthesis and protein acetylation.[1] In cancer cells, especially within the hypoxic and nutrient-deprived tumor microenvironment, ACSS2 is often upregulated to utilize acetate as an alternative carbon source for survival and growth.[4] this compound acts as a transition-state mimetic, specifically targeting and inhibiting the enzymatic activity of ACSS2.[5] This inhibition disrupts the cancer cells' ability to produce acetyl-CoA from acetate, thereby impeding lipogenesis and other essential functions, ultimately leading to reduced proliferation and tumor growth.[1][5]
Caption: Mechanism of ACSS2 inhibition by this compound.
In Vitro Effects of this compound
In laboratory settings, this compound has demonstrated potent and specific activity against ACSS2 in various cancer cell lines. It effectively inhibits the metabolic functions dependent on this enzyme without significantly affecting overall gene expression.[5][6]
Quantitative Data Summary
| Parameter | Value | Cell Lines Tested | Reference |
| ACSS2 IC50 | 44 ± 3.85 nM | N/A (Biochemical Assay) | [6] |
| Effect on Acetate Incorporation | Complete blockage of 13C2-acetate into palmitate | SKBr3, BT474, MDA-MB-468 | [5] |
| Growth Inhibition | Modest growth inhibition over 72 hours | BT474, SKBr3 | [5] |
| Specificity | No inhibition of ACSS1 or ACSS3 | Recombinant human enzymes | [2][3] |
Experimental Protocols
Cell-Based Acetate Incorporation Assay:
-
Cell Culture: Breast cancer cell lines (e.g., SKBr3, BT474) are cultured in a medium containing 59 different nutrients to mimic serum-like conditions.[5]
-
Treatment: Cells are treated with this compound (e.g., 1 µM) under hypoxic and low-lipid conditions to induce metabolic stress.[2][5]
-
Isotope Tracing: 13C2-labeled acetate is added to the culture medium.[5]
-
Analysis: After a set incubation period (e.g., 24 hours), intracellular metabolites are extracted. The incorporation of the carbon-13 isotope into fatty acids like palmitate is measured using mass spectrometry to determine the effect of this compound on ACSS2 activity.[2][5]
Caption: In Vitro Experimental Workflow.
In Vivo Effects of this compound
Preclinical studies using animal models have confirmed the anti-tumor efficacy of this compound, particularly in tumors with high expression levels of ACSS2.[1] The compound is orally active and demonstrates favorable pharmacokinetic properties.[2][7]
Quantitative Data Summary
| Parameter | Result | Animal Model | Reference |
| Tumor Growth Inhibition | Significant decrease in tumor growth | Brpkp110 (ACSS2high) mouse TNBC model | [5] |
| Efficacy in ACSS2low tumors | Mostly ineffective at blocking tumor growth | WHIM12 (ACSS2low) human breast tumor model | [2] |
| Dosage and Administration | 100 mg/kg/day (PO or IP) | BT474 and MDA-MB-468 xenograft models | [2][3][5] |
| Effect on Proliferation | Decreased tumor cell proliferation (Ki67 staining) | Brpkp110 mouse model | [5] |
| Immune System Interaction | Stronger tumor growth inhibition in immune-competent mice | Syngeneic mouse breast cancer models | [8] |
Experimental Protocols
Xenograft Tumor Growth Study:
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used.[8]
-
Tumor Implantation: Human breast cancer cells (e.g., 1x106 BT474 cells) are injected subcutaneously.[5] For certain models like BT474, a 17β-estradiol pellet is also implanted to support tumor growth.[5]
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered daily via oral gavage (PO) or intraperitoneal (IP) injection at a dose of 100 mg/kg.[3][5]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[3]
-
Endpoint Analysis: At the end of the study (e.g., 30 days), tumors are excised, weighed, and may be used for further analysis like immunohistochemistry (e.g., Ki67 staining) or mRNA sequencing.[2][5]
Caption: In Vivo Experimental Workflow.
Comparison with Alternative ACSS2 Inhibitors
This compound was developed as a more potent and stable analog of an earlier compound, VY-3-249.[9] More recently, other ACSS2 inhibitors have been identified with different properties, such as improved brain permeability.
| Compound | Key Features | Primary Application Focus | Reference |
| This compound | Potent, stable, orally active.[2][9] Limited brain permeability.[10] | Systemic cancers (e.g., breast cancer).[1][2] | |
| VY-3-249 | Precursor to this compound; less potent and stable.[9] | Early-stage research, proof-of-concept. | [9] |
| AD-5584 & AD-8007 | Novel chemotypes with significantly higher brain permeability compared to this compound.[10] | Breast cancer brain metastases.[10][11] |
Recent studies have shown that while this compound is effective against systemic tumors, novel inhibitors like AD-5584 and AD-8007 are detected at significantly higher levels in the brain, making them more suitable candidates for treating brain metastases.[10] In vitro, the cell-killing effects of these newer compounds are comparable to this compound in brain metastatic cells.[10]
Conclusion
This compound is a well-characterized, potent, and specific ACSS2 inhibitor with demonstrated efficacy in both in vitro and in vivo models of cancer. Its primary effect is the inhibition of acetate-dependent metabolism, leading to reduced tumor cell proliferation and growth, especially in tumors with high ACSS2 expression.[1][5] While it serves as a robust tool for studying systemic cancers, the development of newer analogs with enhanced properties like brain permeability highlights the ongoing efforts to broaden the therapeutic applications of ACSS2 inhibition.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 4. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
Unveiling the Metabolic Footprint: A Comparative Guide to the ACSS2 Inhibitor VY-3-135
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer metabolism, the enzyme Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical node, fueling tumor growth and survival, particularly under nutrient-deprived conditions. The development of potent and specific ACSS2 inhibitors therefore represents a promising therapeutic avenue. This guide provides a comprehensive comparison of VY-3-135, a well-characterized ACSS2 inhibitor, with other emerging alternatives, focusing on their impact on global metabolomics profiles. The information herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific scientific inquiries.
Performance Comparison of ACSS2 Inhibitors
This compound is a potent and specific inhibitor of ACSS2, demonstrating significant effects on cellular metabolism, primarily by impeding the conversion of acetate to acetyl-CoA. This blockade has profound consequences for lipid synthesis and other acetyl-CoA-dependent pathways. To provide a clear comparison, this section details the performance of this compound against other notable ACSS2 inhibitors.
| Inhibitor | Target | IC50 (nM) | Key Metabolic Effects | Reference |
| This compound | ACSS2 | 44 | Potently inhibits ACSS2-dependent fatty acid metabolism. Reduces acetyl-CoA levels.[1] | [1] |
| AD-5584 | ACSS2 | Not Reported | Reduces acetyl-CoA levels and lipid content, comparable to this compound.[1] | [1] |
| AD-8007 | ACSS2 | Not Reported | Reduces acetyl-CoA levels and lipid content, comparable to this compound.[1] | [1] |
| VY-3-249 | ACSS2 | ~1000 | Precursor to this compound with lower potency. | [1] |
Note: While global untargeted metabolomics data for a direct comparison of these inhibitors is not yet publicly available, the targeted analyses consistently demonstrate their on-target effect of reducing acetyl-CoA and lipid synthesis.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to study these inhibitors, the following diagrams are provided.
Caption: ACSS2 Inhibition Signaling Pathway.
Caption: Untargeted Metabolomics Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of ACSS2 inhibitors and their impact on metabolomics.
Untargeted Metabolomics of Adherent Cancer Cells Treated with ACSS2 Inhibitors
This protocol is adapted from established methods for untargeted metabolomics of cancer cell lines.
1. Cell Culture and Treatment:
-
Seed adherent cancer cells (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and culture until they reach 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or an alternative ACSS2 inhibitor (e.g., 10 µM) for the specified duration (e.g., 24 hours). Include a vehicle control group treated with an equivalent volume of DMSO.
-
Use a minimum of 3-5 biological replicates for each treatment condition.
2. Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol (v/v in water) to each well to quench metabolic activity.
-
Scrape the cells in the cold methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts completely using a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 100 µL of 50% methanol).
-
Perform chromatographic separation using a HILIC or C18 column on a high-performance liquid chromatography (HPLC) system.
-
Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for mass analysis.
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Include pooled quality control (QC) samples injected periodically throughout the analytical run to monitor system stability.
4. Data Processing and Analysis:
-
Process the raw LC-MS data using software such as XCMS, MZmine, or Compound Discoverer for peak picking, alignment, and integration.
-
Perform metabolite annotation by comparing the accurate mass and fragmentation spectra (MS/MS) to metabolomics databases (e.g., METLIN, HMDB).
-
Conduct statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify metabolites that are significantly altered between the treatment and control groups.
-
Perform pathway analysis using tools like MetaboAnalyst to identify metabolic pathways impacted by the ACSS2 inhibitors.
Lipidomics Analysis of Cancer Cells
This protocol focuses on the extraction and analysis of lipids from cancer cells treated with ACSS2 inhibitors.
1. Cell Culture and Treatment:
-
Follow the same procedure as described in the untargeted metabolomics protocol.
2. Lipid Extraction (MTBE Method):
-
After washing with PBS, add 200 µL of ice-cold water to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 750 µL of cold methanol and vortex for 30 seconds.
-
Add 2.5 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
Incubate at room temperature for 10 minutes.
-
Add 625 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (containing lipids) into a new glass tube.
-
Dry the lipid extracts under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extracts in an appropriate solvent mixture (e.g., methanol/chloroform 1:1).
-
Use a C18 or C30 reverse-phase column for chromatographic separation.
-
Couple the HPLC to a high-resolution mass spectrometer.
-
Acquire data in both positive and negative ionization modes.
4. Data Processing and Analysis:
-
Utilize lipidomics-specific software (e.g., LipidSearch, MS-DIAL) for peak identification and quantification.
-
Perform statistical analysis to identify significantly altered lipid species.
By providing a framework for comparing ACSS2 inhibitors and detailed experimental protocols, this guide aims to facilitate further research into the metabolic vulnerabilities of cancer and the development of novel therapeutic strategies.
References
Independent Verification of VY-3-135's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of VY-3-135, a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), with other emerging alternatives. The information presented herein is supported by experimental data from preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.
This compound targets a key metabolic vulnerability in cancer cells. By inhibiting ACSS2, it disrupts the ability of tumors to utilize acetate as a carbon source for crucial cellular processes like fatty acid synthesis and protein acetylation, particularly under nutrient-stressed conditions.[1] This mechanism has shown promise in preclinical models, especially in tumors exhibiting high levels of ACSS2 expression.[2][3]
Comparative Efficacy of ACSS2 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and comparable ACSS2 inhibitors.
Table 1: In Vitro Potency of ACSS2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Key Findings |
| This compound | ACSS2 | 44 | Breast Cancer | Potent and selective inhibitor of ACSS2; no significant activity against ACSS1 or ACSS3.[3][4][5][6][7] |
| AD-5584 | ACSS2 | Not Reported | Breast Cancer Brain Metastasis | Reduces colony formation, lipid storage, and cell survival.[8][9][10][11] |
| AD-8007 | ACSS2 | Not Reported | Breast Cancer Brain Metastasis | Reduces colony formation, lipid storage, and cell survival; shows synergistic effects with radiation.[8][9][10][11] |
Table 2: In Vivo Anti-Tumor Activity of ACSS2 Inhibitors
| Compound | Cancer Model | Dosing | Key Findings |
| This compound | Triple-Negative Breast Cancer (TNBC) Xenografts (ACSS2-high) | 100 mg/kg, daily IP | Significant decrease in tumor growth.[7] |
| This compound | BT474 Breast Cancer Xenografts (ACSS2-high) | Not specified | Completely abrogated tumor growth over two weeks.[2] |
| AD-8007 | Breast Cancer Brain Metastasis Mouse Model | Not specified | Reduced tumor burden and extended survival.[8] |
| AD-5584 | Breast Cancer Brain Metastasis Mouse Model | Not specified | Blocked tumor growth in animal models.[9][10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Inhibitor Evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for the evaluation of ACSS2 inhibitors.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, BT474) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for assessing in vivo efficacy.
-
Cell Implantation: Subcutaneously inject 1x10^6 to 5x10^6 cancer cells (e.g., MDA-MB-468) suspended in a Matrigel/PBS mixture into the flank of immunocompromised mice (e.g., NOD-SCID gamma mice).[2]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[2]
-
Drug Administration: Administer this compound (e.g., 100 mg/kg, daily via oral gavage or intraperitoneal injection) and comparator compounds or vehicle control to the respective groups.[2]
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy. Survival analysis can also be performed.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or comparator compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12][13][14][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
This guide provides a foundational understanding of this compound's anti-tumor activity in the context of other ACSS2 inhibitors. The provided data and protocols should serve as a valuable resource for researchers aiming to independently verify and build upon these findings.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|1824637-41-3|COA [dcchemicals.com]
- 4. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 8. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drexel.edu [drexel.edu]
- 10. oncologynews.com.au [oncologynews.com.au]
- 11. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Role of VY-3-135 in Targeting Cancer Metabolism: A Comparative Review
For Immediate Release
A comprehensive analysis of the Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, VY-3-135, reveals its potential in oncology, particularly for tumors reliant on acetate metabolism. This review synthesizes findings from multiple studies, comparing this compound with other ACSS2 inhibitors and detailing its mechanism of action, efficacy, and the experimental basis for these findings.
This compound is a potent, orally active, and stable inhibitor of ACSS2, an enzyme crucial for cancer cell survival and growth under metabolic stress.[1][2] In the nutrient-deprived and hypoxic tumor microenvironment, cancer cells adapt by utilizing acetate as an alternative carbon source.[2][3] ACSS2 facilitates the conversion of acetate to acetyl-CoA, a vital molecule for fatty acid synthesis and histone acetylation, thereby supporting tumor progression.[3][4] Inhibition of ACSS2 by this compound has demonstrated significant anti-tumor effects in preclinical models, particularly in breast cancer.[2][3]
Comparative Efficacy of ACSS2 Inhibitors
This compound has been evaluated alongside its earlier analog, VY-3-249, and newer compounds such as AD-8007 and AD-5584. The data consistently show this compound to be a highly potent and specific inhibitor of ACSS2.
| Compound | IC50 vs ACSS2 | Specificity | Key Findings |
| This compound | 44 nM[1][2] | Specific for ACSS2; no inhibition of ACSS1 or ACSS3[1][5] | Potent inhibition of ACSS2-dependent fatty acid metabolism.[1] Represses tumor growth in ACSS2-high preclinical models.[5][6] Shows greater efficacy in immune-competent vs. immune-deficient mice.[7] |
| VY-3-249 | Less potent than this compound | Not specified | Precursor to this compound with lower potency and stability.[8] |
| AD-8007 | Not specified | ACSS2 inhibitor | Identified as a brain-penetrant ACSS2 inhibitor.[8][9] Shows significant reduction in tumor growth in brain metastasis models.[8][9] |
| AD-5584 | Not specified | ACSS2 inhibitor | Also a brain-penetrant ACSS2 inhibitor.[8][9] Demonstrates efficacy in reducing tumor size in ex vivo brain slice models.[8] |
In Vivo Tumor Growth Inhibition
Studies in mouse models of breast cancer have demonstrated the dependency of this compound's efficacy on the tumor's ACSS2 expression levels and the host's immune status.
| Animal Model | Tumor Type | Treatment | Outcome |
| Immune-deficient Mice | ACSS2-high human breast cancer (MDA-MB-468) | This compound (100 mg/kg/day, PO) | Significant repression of tumor growth.[5] |
| Immune-deficient Mice | ACSS2-low human breast cancer (WHIM12) | This compound (100 mg/kg/day, PO) | Mostly ineffective at blocking tumor growth.[5] |
| Immune-competent Mice | Mouse breast cancer models (A7C11, T11, T12, Brpkp110) | This compound | Stronger tumor growth inhibition compared to immune-deficient mice.[7] |
Brain Permeability of ACSS2 Inhibitors
A critical challenge in treating brain metastases is the blood-brain barrier (BBB). Recent studies have focused on developing ACSS2 inhibitors with improved brain permeability.
| Compound | Brain-to-Blood Ratio | Experimental Details |
| This compound | Lower permeability | 50 mg/kg intraperitoneal injection, measured at 1 hour.[10] |
| AD-8007 | Significantly higher than this compound | 50 mg/kg intraperitoneal injection, measured at 1 hour.[10] |
| AD-5584 | Significantly higher than this compound | 50 mg/kg intraperitoneal injection, measured at 30 minutes.[10] |
The ACSS2 Signaling Pathway in Cancer
Under metabolic stress, such as hypoxia, cancer cells upregulate ACSS2. ACSS2 then converts acetate into acetyl-CoA, which is utilized for two primary purposes: de novo lipid synthesis to build new membranes for proliferating cells, and histone acetylation in the nucleus, which alters gene expression to promote cell survival and growth.
References
- 1. mdpi.com [mdpi.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. "Selective and Brain-Penetrant ACSS2 Inhibitors Target Breast Cancer Br" by Emily Esquea, Lorela Ciraku et al. [jdc.jefferson.edu]
- 10. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for VY-3-135
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for VY-3-135, an ACSS2 inhibitor, based on available safety data.
This compound is a potent and specific inhibitor of acetyl-CoA synthetase 2 (ACSS2) with an IC50 of 44 nM.[1][2][3][4][5] It is a solid, white to light yellow powder.[4][6] While a valuable tool in cancer research, particularly in relation to breast cancer, it is crucial to handle and dispose of this compound with care due to its potential hazards.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C26H27N3O3 |
| Molecular Weight | 429.52 g/mol [1][6] |
| CAS Number | 1824637-41-3[2][3][6] |
| Appearance | Solid powder[6] |
| Solubility | Soluble in DMSO (10 mM)[1][2] |
| Storage (Solid) | -20°C for the long term (months to years) or 0-4°C for the short term (days to weeks).[6] |
| Storage (In Solvent) | -80°C for up to 6 months.[2] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound presents the following hazards:
To mitigate these risks, the following precautionary measures should be strictly followed:
-
Wash skin thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Avoid release to the environment.[7]
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell and rinse your mouth.[7]
-
Collect any spillage.[7]
Proper Disposal Procedures
Experimental Protocol for Disposal of this compound Waste
-
Segregation of Waste:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound (e.g., unused solutions, cell culture media) should be collected in a separate, clearly labeled, and sealed hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Containment and Cleanup of Spills:
-
Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
Store waste containers in a designated, secure area away from incompatible materials, direct sunlight, and sources of ignition, following the storage temperature guidelines for the compound.[7]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure that the disposal is conducted in accordance with all applicable local, state, and federal regulations.[8]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | ACSS2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 5. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound|1824637-41-3|MSDS [dcchemicals.com]
- 8. szabo-scandic.com [szabo-scandic.com]
Essential Safety and Logistical Information for Handling VY-3-135
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of research compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of VY-3-135, a potent and orally active ACSS2 inhibitor used in cancer research.[1][2] The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and precision.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is shipped as a non-hazardous chemical, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and prevent contamination.[3] The following table summarizes the recommended personal protective equipment and engineering controls when handling this compound powder and solutions.
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | Protects skin from direct contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Ventilation | Chemical fume hood | Recommended when weighing the powder or preparing stock solutions to minimize inhalation of airborne particles. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound ensures both safety and experimental integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound is a solid powder.[3][4] Recommended storage conditions are critical for maintaining the compound's stability.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place.[3] |
| 0 - 4°C | Short-term (days to weeks) | ||
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -20°C | Up to 1 month |
Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder (Molecular Weight: 429.52 g/mol )[3]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.[5]
-
Weigh the desired amount of this compound powder in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.295 mg of this compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath can aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C or -20°C as indicated in the storage table.[1]
-
Disposal Plan
Dispose of all waste materials, including empty vials, used pipette tips, and solutions containing this compound, in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Unused stock solutions should be treated as chemical waste.
Visualizing the Workflow
The following diagram illustrates the key steps in the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
